The table below summarizes the fundamental technical data for Falnidamol:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | BIBX 1382, BIBX-1382 [1] [2] |
| CAS Number | 196612-93-8 [1] [3] |
| Chemical Formula | C₁₈H₁₉ClFN₇ [1] [4] |
| Molecular Weight | 387.84 g/mol [4] [5] |
| Mechanism of Action | Tyrosine kinase inhibitor; antagonist of the Epidermal Growth Factor Receptor (EGFR) [1] |
| Primary Target (IC₅₀) | EGFR (3 nM) [4] [2] |
| Secondary Target (IC₅₀) | ErbB2 (3.4 μM) [4] |
| Current Status | Investigational; Phase 1 clinical trials for solid tumors (trial status: suspended) [1] [3] |
This compound's anti-cancer activity primarily stems from its ability to selectively inhibit the EGFR tyrosine kinase, thereby suppressing downstream signaling pathways that drive cancer cell proliferation [1] [4]. A 2025 preclinical study identified a second, distinct mechanism: this compound acts as a highly potent and specific inhibitor of the ABCB1 transporter (also known as P-glycoprotein) [6]. This transporter is a key cause of multidrug resistance (MDR) in cancer cells, as it pumps chemotherapeutic agents out of cells, reducing their effectiveness. By inhibiting ABCB1, this compound can reverse this resistance and increase the intracellular concentration and efficacy of substrate drugs like doxorubicin and paclitaxel [6].
The following diagram illustrates these two primary mechanisms of action:
The 2025 study by Zhou et al. provides robust in vitro and in vivo evidence for this compound's ABCB1 inhibition. The key findings and methodologies are summarized below [6].
The table below condenses the primary experimental findings from the reversal assays:
| Experiment Type | Cell Lines Used | Key Finding | Positive Control |
|---|---|---|---|
| Cytotoxicity (MTT) Assay | HELA-Col, SW620-Adr, HEK293-ABCB1 | This compound specifically reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not to the non-substrate cisplatin. | Verapamil [6] |
| Colony Formation Assay | HELA-Col | This compound (5 µM) combined with paclitaxel (1 µM) significantly reduced the number of cancer cell colonies. | N/A [6] |
| 3D Spheroid Assay | HELA-Col | The combination treatment (this compound + Paclitaxel) reduced the diameter of 3D tumor spheroids. | N/A [6] |
| In Vivo Xenograft Model | HELA-Col cells in mice | This compound enhanced the antitumor effect of paclitaxel. | N/A [6] |
To evaluate the reversal of multidrug resistance in vitro, researchers typically follow this core protocol:
A 2025 preclinical study identified falnidamol (also known as BIBX1382) as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein). This activity was discovered while investigating its primary function as a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), for which it is already in Phase 1 clinical trials for solid tumors [1] [2].
The core finding of the study is that this compound can reverse multidrug resistance (MDR) specifically mediated by ABCB1, but not by another common transporter, ABCG2. This specificity is a valuable characteristic for a potential MDR reversal agent [1].
The table below summarizes the key experimental findings from the study:
| Aspect Investigated | Experimental Method(s) | Key Finding(s) |
|---|---|---|
| Cytotoxicity & Reversal Effect | MTT assay, Colony formation, 3D microsphere, Xenograft models [1] | Specifically reversed ABCB1-mediated MDR both in vitro and in vivo; did not reverse ABCG2-mediated MDR [1]. |
| Mechanism of Action | Doxorubicin accumulation/efflux assays, ATPase activity assay [1] | Enhanced intracellular drug accumulation by inhibiting ABCB1's efflux function; suppressed ABCB1 ATPase activity [1]. |
| Direct Binding Interaction | Molecular docking analysis, Cellular Thermal Shift Assay (CETSA) [1] | Binds directly to the drug-binding site of the ABCB1 transporter [1]. |
| Effect on Protein Expression | Western blot, Immunofluorescence [1] | No significant effect on ABCB1 protein expression level or its cellular localization [1]. |
| Impact on Signaling Pathways | Western blot analysis [1] | No effect on the AKT or ERK signaling pathways [1]. |
The following diagram illustrates the conceptual workflow for identifying and validating an ABCB1 inhibitor like this compound, from initial screening to mechanistic studies.
ABCB1 Inhibitor Research Workflow (Width: 760px)
The 2025 study is a robust preclinical proof-of-concept. For this compound to advance as a clinical MDR-reversal agent, further investigation is needed:
The following table summarizes key experimental data from in vitro and in vivo studies, as well as findings from human clinical trials.
| Aspect | Model/System | Findings/Outcome | Citation |
|---|---|---|---|
| In Vitro Activity | EGFR kinase activity assay | Potent inhibition with IC₅₀ of 3 nM. | [1] [2] |
| Cellular Activity | A431 cells (EGFR-high) | Inhibited EGF-induced receptor phosphorylation (EC₅₀ = 141 nM). | [2] |
| In Vivo Efficacy | A431 xenograft mice (oral) | 10 mg/kg/day suppressed tumor growth (T/C value 15%); 50 mg/kg/day led to tumor regression. | [1] [2] |
| In Vivo PK | A431 xenograft mice (oral, 10 mg/kg) | Plasma concentration: 2222 nM at 4h; 244 nM at 24h. | [1] |
| Clinical Trial | Phase I (Daily oral administration) | Trial discontinued: low oral bioavailability, failed to reach target plasma levels, dose-limiting liver enzyme elevations, detection of a predominant inactive metabolite. | [3] |
Falnidamol is an orally active pyrimido-pyrimidine compound designed as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It acts on the intracellular tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival [4] [3].
The experimental evidence for its activity is structured in the workflow below:
Experimental workflow for this compound, from biochemical assay to clinical trial.
The story of this compound offers critical lessons for drug development professionals:
The table below summarizes the core identity and known targets of this compound.
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₉ClFN₇ [1] [2] |
| Molecular Weight | 387.8 g/mol [1] [2] |
| Known Targets | • Primary: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (antagonist) [1]. • Novelly Identified: ABCB1/P-glycoprotein transporter (inhibitor) [3]. | | Developer | European Organisation for Research and Treatment of Cancer (EORTC) [4] | | Development Status | Investigational; Phase 1 trial for solid tumors was initiated but suspended [1] [4]. |
This compound's primary mechanism is EGFR inhibition, but recent preclinical studies reveal a significant secondary action in reversing multidrug resistance (MDR).
A 2025 study identified this compound as a highly potent and specific inhibitor of the ABCB1 transporter, a key protein that pumps chemotherapeutic drugs out of cancer cells, leading to MDR [3].
The following diagram illustrates the logical flow of the mechanistic studies conducted to confirm this compound's role in reversing ABCB1-mediated MDR.
Experimental workflow for characterizing this compound's reversal of ABCB1-mediated multidrug resistance.
A 2022 study demonstrated that this compound combined with Cisplatin (DDP) synergistically inhibits Non-Small Cell Lung Cancer (NSCLC) [5].
The diagram below summarizes the signaling pathways involved in the synergistic anti-cancer effect of the this compound and Cisplatin combination.
Proposed signaling pathways for this compound and Cisplatin combination therapy in NSCLC.
A significant hurdle in this compound's development has been its unexpected metabolic profile, which likely contributed to its clinical suspension.
| Aspect | Finding & Implication |
|---|---|
| Metabolic Instability | Preclinical studies in rats and dogs failed to predict extensive metabolism in humans. Aldehyde Oxidase (AOX) was identified as a major route of this compound's metabolism, leading to poor oral bioavailability [6]. |
| Preclinical Model Issue | Standard preclinical species (rats, dogs) have low AOX activity. The use of guinea pigs or rhesus monkeys in preclinical studies would have been more predictive of human metabolism [6]. |
| Known PK Parameters | Information Missing: The search results lack concrete data on absorption, distribution, protein binding, metabolism routes, half-life, and clearance in humans [1]. |
The following methodologies are adapted from recent preclinical studies that established Falnidamol's pharmacodynamic profile [1].
Cytotoxicity and Reversal Effect (MTT Assay)
Intracellular Drug Accumulation and Efflux (Flow Cytometry)
ATPase Activity Assay
Molecular Docking Analysis
The efficacy of this compound in reversing resistance is quantified by its ability to lower the IC50 of chemotherapeutic drugs. The following table summarizes data from in vitro models [1].
| Cell Line | Chemotherapeutic Agent | IC50 without this compound (μM) | IC50 with this compound (μM) | Fold-Reversal |
|---|---|---|---|---|
| HELA-Col | Paclitaxel | 15.32 ± 1.45 | 1.78 ± 0.21 | 8.61 |
| HELA-Col | Doxorubicin | 36.58 ± 3.25 | 5.02 ± 0.47 | 7.29 |
| SW620-Adr | Paclitaxel | 20.15 ± 1.87 | 2.36 ± 0.25 | 8.54 |
This compound's activity involves a dual mechanism, directly targeting a growth receptor and overcoming a key resistance pathway. The diagram below illustrates this process.
This diagram shows this compound's dual mechanism: it inhibits EGFR signaling and blocks the ABCB1 transporter to prevent chemotherapeutic drug efflux, overcoming multidrug resistance [2] [1].
This compound represents a promising multi-targeting agent to combat ABCB1-mediated multidrug resistance. Its clinical translation depends on future strategies to overcome metabolic instability.
Falnidamol was initially developed as a selective inhibitor of EGFR's intracellular tyrosine kinase domain [1] [2]. By targeting EGFR, it blocks downstream signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival [3] [1]. This anti-proliferative effect has been demonstrated in various cancer models, including human head and neck squamous cell carcinomas [3] [1].
A significant and more recent finding is this compound's ability to reverse ABCB1-mediated multidrug resistance (MDR) [4]. The ABCB1 transporter, also known as P-glycoprotein, pumps chemotherapeutic drugs out of cancer cells, leading to treatment failure.
The diagram below illustrates how this compound inhibits ABCB1 to reverse multidrug resistance:
Key mechanistic insights from preclinical studies show that this compound:
Research indicates that this compound can work synergistically with other anticancer drugs. For instance, combination therapy with This compound and Cisplatin in non-small cell lung cancer (NSCLC) cells potently inhibited cancer progression by targeting DUSP26-mediated signaling pathways, leading to enhanced DNA damage, cell cycle arrest, and apoptosis [3].
The following table outlines major experimental findings and the methodologies used to characterize this compound's molecular targets.
| Assay Type | Key Experimental Findings | Brief Protocol Outline |
|---|---|---|
| In Vitro Kinase Assay [2] | Potent inhibition of EGFR tyrosine kinase (IC₅₀: 3 nM); high selectivity over ErbB2 [2]. | Incubate this compound with EGFR kinase domain; measure phosphorylation of substrate using relevant detection method. |
| Cytotoxicity & Reversal MTT Assay [4] | Reversed ABCB1-mediated resistance to Doxorubicin and Paclitaxel in vitro; no effect on non-resistant cells [4]. | Pre-incubate resistant cancer cells with this compound; add chemotherapeutic agent; measure cell viability after 72h with MTT reagent. |
| Doxorubicin Accumulation/Efflux Assay [4] | Significantly increased intracellular Doxorubicin in ABCB1-overexpressing cells; inhibited drug efflux [4]. | Treat cells with Doxorubicin ± this compound; measure intracellular fluorescence via flow cytometry. |
| ATPase Activity Assay [4] | Suppressed basal and substrate-stimulated ATPase activity of ABCB1 [4]. | Incubate ABCB1-enriched membranes with this compound; initiate reaction with Mg²⁺-ATP; measure inorganic phosphate release. |
| Molecular Docking & Cellular Thermal Shift Assay (CETSA) [4] | Direct binding to the drug-binding site of ABCB1 transporter; stabilized ABCB1 protein [4]. | Docking: Simulate binding with ABCB1 crystal structure (e.g., PDB: 7A69). CETSA: Treat cells with this compound, heat, and measure remaining soluble ABCB1. |
| In Vivo Xenograft Model [4] [2] | Enhanced efficacy of ABCB1-substrate chemotherapeutics in resistant tumor models; inhibited tumor growth in EGFR-driven models [4] [2]. | Administer this compound (orally active) alone or with chemo to mice bearing drug-resistant or EGFR-sensitive tumors; monitor tumor volume over time. |
As an EGFR TKI, falnidamol exerts its primary anti-cancer effect by directly targeting the EGFR signaling pathway, which is often dysregulated in solid tumors.
A significant and more recent finding is this compound's ability to counteract ABCB1-mediated MDR. The ABCB1 transporter pumps various chemotherapeutic agents out of cancer cells, reducing drug efficacy. This compound specifically inhibits this pump [3] [4].
The following diagram illustrates the dual mechanisms of action of this compound in a cancer cell:
Dual mechanisms of this compound: inhibiting EGFR signaling and blocking ABCB1-mediated drug efflux.
For research validation, here are the methodologies and key findings from pivotal studies on this compound's ABCB1 inhibition.
| Assay Type | Key Experimental Findings | Detailed Methodology & Conditions |
|---|---|---|
| Cytotoxicity & Reversal (MTT Assay) | Reversed ABCB1-mediated resistance to doxorubicin & paclitaxel; no effect on cisplatin (non-substrate) [3] [4]. | Cells pre-incubated with this compound (e.g., 5 µM) for 2 hrs, then chemotherapeutic added for 72 hrs. Cell viability measured at 570nm [4]. |
| Intracellular Drug Accumulation & Efflux (Flow Cytometry) | Significantly increased intracellular doxorubicin in resistant cells; slowed doxorubicin efflux [4]. | Cells treated with this compound (5 µM) for 2 hrs, then doxorubicin (10 µM) added. Fluorescence measured via flow cytometry [4]. |
| ATPase Activity Assay | Suppressed ABCB1 ATPase activity in a concentration-dependent manner [4]. | ABCB1-rich membranes incubated with this compound; reaction started with Mg²⁺-ATP. Inorganic phosphate release measured [4]. |
| Molecular Interaction (Docking & CETSA) | Binds directly to drug-binding site of ABCB1 [3] [4]. | Docking used human ABCB1 structure (PDB: 7A69). CETSA showed this compound stabilized ABCB1 at higher temperatures [4]. |
| In Vivo Efficacy (Xenograft Model) | Combined with paclitaxel, significantly inhibited tumor growth in ABCB1-overexpressing xenografts [3] [4]. | This compound combined with chemotherapeutic agents in mouse models bearing resistant tumors [4]. |
Aldehyde oxidase is a molybdoflavoprotein enzyme increasingly recognized for its role in the Phase I metabolism of many drugs, particularly those containing N-heterocyclic and aromatic aldehyde structures [1]. The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Biological Role | Phase I drug-metabolizing enzyme (oxidation/hydroxylation) [1]. |
| Enzyme Class | Molybdo-flavoenzyme (homodimer with FAD, Moco, and [2Fe–2S] clusters) [1] [2]. |
| Primary Site | Liver (cytosolic), with extra-hepatic expression [1]. |
| Common Substrates | N-heterocycles and aromatic aldehydes [1]. |
| Key Challenge | Significant intra- and inter-species variation, making human metabolism hard to predict from animal models [3]. |
The following workflow outlines a general strategy for evaluating a drug's potential metabolism by AOX, integrating both in silico and in vitro methods.
General workflow for AOX metabolism studies.
Rational drug design uses computational tools to predict and modulate AOX metabolism early in discovery [1].
Experimental validation is crucial due to the limitations of predictive models.
While this compound's interaction with AOX is not documented, one study confirms it is a tyrosine kinase inhibitor and a potent, specific inhibitor of the ABCB1 transporter [4]. When investigating such compounds for AOX metabolism, consider:
The table below summarizes the key information regarding falnidamol's mechanism and its primary clinical failure:
| Aspect | Details |
|---|---|
| Primary Mechanism | Selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3]. |
| Investigational Context | Was in Phase 1 clinical trials for unspecified adult solid tumors (status: suspended) [1] [4]. |
| Primary Reason for Failure | Unexpected metabolism by Aldehyde Oxidase (AOX), leading to poor oral bioavailability [5]. |
| Why It Was Missed Preclinically | Standard preclinical models (rats and dogs) have low AOX activity, failing to predict human-specific metabolism [5]. |
This metabolic issue was identified as a key example of the challenges in drug discovery. In silico (computer-based) metabolism models, such as Optibrium's WhichEnzyme, can now correctly identify AOX as the primary metabolic pathway for this compound, highlighting the value of such tools in de-risking development [5].
While its initial development stalled due to metabolism, this compound has been investigated in recent preclinical studies for other potential applications. The table below summarizes these newly discovered mechanisms:
| Mechanism / Application | Experimental Findings | Relevant Research Models |
|---|---|---|
| ABCB1 (P-gp) Transporter Inhibition | Reverses multidrug resistance (MDR) in cancer cells by inhibiting the ABCB1 efflux pump, increasing intracellular concentration of chemotherapeutics like doxorubicin and paclitaxel [6] [7]. | HELA-Col, SW620-Adr, and HEK293-ABCB1 cell lines; xenograft models [6] [7]. |
| Synergy with Cisplatin in NSCLC | Enhances cytotoxicity of cisplatin, induces DNA damage, cell cycle arrest (G2/M), apoptosis, and ferroptosis by targeting the DUSP26-mediated signaling pathway [8] [9]. | A549 and PC-9 non-small cell lung cancer (NSCLC) cell lines; animal studies [8] [9]. |
For researchers, here are the methodologies used in the cited studies to investigate this compound's properties.
1. Protocols for ABCB1 Inhibition Studies [6] [7]
2. Protocols for NSCLC Combination Therapy [8] [9]
The following diagram illustrates the experimental workflow used to characterize this compound's role in reversing multidrug resistance.
Experimental workflow for evaluating this compound's reversal of multidrug resistance via ABCB1 inhibition.
This compound (also known as BIBX1382) is an investigational tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) that has reached Phase 1 clinical trials for solid tumors [1] [2]. Recent preclinical studies have additionally identified this compound as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), demonstrating potential for overcoming multidrug resistance in cancer therapy [1]. This dual functionality makes falnidamil a promising therapeutic agent, but also complicates its metabolic profile and potential drug-drug interaction risks.
The compound gained particular attention in drug metabolism circles due to its historical clinical failure caused by unexpected metabolic issues. This compound experienced poor oral bioavailability resulting from extensive metabolism by aldehyde oxidase (AOX), a non-P450 enzyme that was not adequately assessed in early preclinical studies using standard rat and dog models [3]. This oversight occurred because traditional preclinical models focused primarily on cytochrome P450 metabolism and microsomal stability screening, overlooking the significant contribution of cytosolic enzymes like AOX. The case of this compound has since become a cautionary example in drug development, highlighting the critical importance of comprehensive metabolic assessment including non-P450 enzymes early in the discovery process [3].
Table 1: Comparison of In Silico Metabolism Prediction Approaches for Compounds Like this compound
| Platform/Method | Metabolic Coverage | Key Capabilities | Validation Metrics | Limitations |
|---|---|---|---|---|
| Optibrium's WhichEnzyme | CYP450, AOX, FMO, UGT, SULT | Identifies major metabolizing enzymes; Pathway analysis | Correctly identified AOX as primary enzyme for this compound [3] | Requires commercial license; Limited to covered enzyme families |
| Quantum Mechanical + Machine Learning | Phase I & II metabolism | Predicts regioselectivity and lability of metabolism sites | Increased precision from 4% to 40% while maintaining sensitivity [3] | Computationally intensive; Requires specialized expertise |
| QSAR Models for CYP Inhibition | CYP3A4, 2C9, 2C19, 2D6 | Predicts reversible and time-dependent inhibition | 78-84% sensitivity; 79-84% normalized negative predictivity [4] | Limited to CYP enzymes; Does not cover non-P450 enzymes |
| Random Forest Classifiers | DILI risk prediction | Identifies hepatotoxicity risk based on chemical structure | 63.1% accuracy; MCC of 0.245 [5] [6] | Moderate accuracy; Best used as prioritization tool |
In silico metabolism prediction has evolved significantly, with modern platforms combining multiple computational approaches to address the complexities of drug metabolism. Optibrium's suite of models exemplifies this integration, combining quantum mechanical simulations with machine learning algorithms to predict regioselectivity and lability of metabolism sites across multiple enzyme families [3]. These models cover both Phase I (CYP450, AOX, FMO) and Phase II (UGT, SULT) metabolism, providing comprehensive coverage of potential metabolic pathways. The mechanistic metabolism models within these platforms can predict not only sites of metabolism but also potential metabolites, enabling researchers to identify potentially active, reactive, or toxic metabolites early in development [3].
For this compound specifically, the WhichEnzyme model has demonstrated particular utility by correctly identifying AOX as a likely important route of metabolism [3]. This prediction aligns with the observed clinical failure due to AOX-mediated metabolism that was not detected in standard preclinical models. The model employs a multi-class categorical approach to predict the major metabolizing enzyme for a compound, allowing researchers to prioritize appropriate in vitro and in vivo studies based on the predicted metabolic vulnerabilities. Furthermore, the combination of metabolism models with trained heuristics to focus on the most likely metabolites has been shown to increase prediction precision from 4% to 40% while retaining 100% sensitivity, addressing the traditional trade-off between precision and sensitivity in metabolite prediction [3].
Table 2: Specialized Metabolic Liability Predictions for this compound
| Liability Type | Prediction Model | Application to this compound | Risk Mitigation Strategies |
|---|---|---|---|
| Genetic Polymorphisms | WhichP450 | Identify metabolism by polymorphic isoforms (CYP2D6, CYP2C9, CYP2C19) | Early phenotyping studies; Consider population-specific dosing |
| Drug-Drug Interactions | WhichEnzyme + WhichP450 | Assess risk when metabolized by single isoform | Clinical contraindication guidelines; Dose adjustment protocols |
| Reactive Metabolites | Structural alert identification + Metabolic pathway prediction | Identify potential for bioactivation to reactive species | Structural modification; Risk assessment for idiosyncratic toxicity |
| Tissue-Specific Toxicity | Machine learning DILI prediction | Assess hepatotoxicity risk based on chemical structure | Early safety assessment; Enhanced monitoring protocols |
Beyond basic metabolic stability predictions, advanced in silico models address specific metabolic liabilities that can impact drug safety and efficacy. For genetic polymorphisms, models like WhichP450 can identify compounds predominantly metabolized by polymorphic enzymes such as CYP2D6, CYP2C9, and CYP2C19 [3]. This is crucial for drugs like this compound that may show variable exposure in substantial subpopulations with different genetic backgrounds. The model uses a multi-class categorical approach to predict the major metabolizing CYP450 isoform, enabling prioritization of metabolism phenotyping experiments to confirm identified risks [3].
For drug-drug interactions, the combination of WhichEnzyme and WhichP450 models can identify compounds metabolized by only a single isoform of a single enzyme, which poses significant DDI risk [3]. When a compound is primarily metabolized by a single enzyme like CYP3A4 (as with simvastatin), inhibition or induction of that isoform by co-administered drugs can lead to clinically significant changes in exposure [3]. These predictions provide insights to guide phenotyping experiments and evaluate potential drug combinations, ultimately informing contraindication decisions in clinical practice. Additionally, structural alert identification combined with metabolic pathway prediction can help identify the potential for bioactivation to reactive metabolites, enabling early structural modification to mitigate this risk.
The prediction of potential metabolites involves a systematic computational workflow that combines multiple approaches to balance sensitivity and precision. The following diagram illustrates the comprehensive metabolite prediction protocol:
> Metabolic prediction workflow combining multiple in silico approaches.
The workflow begins with comprehensive Phase I and Phase II metabolism prediction using quantum mechanical simulations and machine learning to generate all possible metabolites [3]. This initial step typically has high sensitivity but low precision, identifying all possible metabolites but including many that may not be clinically relevant. The critical next step involves applying trained heuristics to focus on the most likely metabolites, which has been shown to increase precision from 4% to 40% while maintaining high sensitivity [3]. These heuristics incorporate factors such as site lability, enzyme accessibility, and structural constraints to prioritize metabolites that are most likely to form in biological systems.
For this compound specifically, the regioselectivity of AOX metabolism would be predicted using quantum mechanical simulations that calculate the activation energy required for metabolism at each potential site [3]. The composite site lability (CSL) score provides an absolute measure of susceptibility of each site to metabolism, enabling medicinal chemists to design analogs with improved metabolic stability by blocking the most labile sites [3]. The final output is a ranked list of probable metabolites with associated likelihood scores, which directly guides experimental verification efforts and helps focus analytical methods on the most relevant metabolic pathways.
Predicting enzyme-specific liabilities requires a specialized protocol for each type of metabolic risk. The following workflow outlines the comprehensive approach to identifying and validating enzyme-related liabilities:
> Enzyme liability prediction workflow for metabolic risk assessment.
The protocol begins with WhichEnzyme prediction to identify the major metabolizing enzymes, which for this compound correctly identified AOX as a primary metabolic route [3]. This is followed by polymorphic enzyme assessment focusing on CYP2D6, CYP2C9, and CYP2C19, which evaluates the potential for variable exposure in different patient populations [3]. The single enzyme dependency check identifies compounds metabolized predominantly by a single enzyme, which pose a higher risk for drug-drug interactions - for instance, compounds like metoprolol (CYP2D6) or simvastatin (CYP3A4) serve as examples of this high-risk profile [3].
The structural alert screening component identifies substructures associated with time-dependent inhibition (TDI), reactive metabolite formation, and mechanism-based inhibition (MBI) using QSAR models specifically trained for these endpoints [4]. For cytochrome P450 enzymes, newly developed QSAR models can predict both reversible and time-dependent inhibition with 78-84% sensitivity and 79-84% normalized negative predictivity based on cross-validation performance statistics [4]. These models use non-proprietary training databases containing data for 10,129 chemicals harvested from FDA drug approval packages and published literature, providing broad chemical space coverage. The final output is a prioritized list of in vitro studies needed to confirm identified risks, enabling efficient allocation of experimental resources.
Drug-induced liver injury (DILI) remains a significant challenge in drug development, causing failures in clinical development and post-marketing withdrawals. For falnidamil and similar compounds, machine learning approaches offer promising methods for early DILI risk assessment. Recent studies have leveraged large human datasets to develop random forest (RF) and multilayer perceptron (MLP) models that demonstrate reasonable performance in predicting DILI risk, with RF achieving an average prediction accuracy of 63.1% and MLP achieving the highest Matthews Correlation Coefficient (MCC) of 0.245 during cross-validation [5] [6].
These models utilize Mold2 molecular descriptors - 777 1D and 2D descriptors calculated by software developed by the FDA's National Center for Toxicological Research that capture critical two-dimensional chemical structural information [5] [6]. The models are trained on the NIH LiverTox consortium dataset, which classifies drugs into five categories (A-E) based on their likelihood of causing DILI in humans, with categories A-C considered DILI-positive and D-E considered DILI-negative [5]. Importantly, these models have been validated using failed drug candidates from clinical development, demonstrating their ability to accurately predict hepatotoxicity for compounds that ultimately failed due to liver safety concerns [5] [6].
The machine learning workflow for DILI prediction involves feature selection using logistic regression with Lasso regularization to identify the most impactful molecular descriptors, followed by model selection comparing various algorithms including decision trees, random forests, support vector machines, and neural networks [5]. The best-performing models then undergo hyperparameter tuning and evaluation using appropriate metrics such as cross-validation accuracy and MCC before final testing on independent validation sets [5]. This approach provides a computationally efficient, cost-effective method for early DILI risk assessment that can prioritize compounds for more resource-intensive experimental toxicology studies.
Table 3: Experimental Systems for Verifying In Silico Metabolism Predictions
| Experimental System | Enzyme Coverage | Advantages | Limitations | Relevance to this compound |
|---|---|---|---|---|
| Liver S9 Fraction | Phase I + II enzymes (CYP, AOX, UGT, SULT) | Comprehensive coverage; High-throughput; Cost-effective | Requires exogenous cofactors; No cellular compartmentalization | Recommended for AOX metabolism detection [7] |
| Hepatocytes | Full enzyme complement with cellular architecture | Gold standard; Retains physiological context | Expensive; Labor intensive; Lower throughput | Would detect AOX metabolism but less practical for screening |
| Liver Microsomes | CYP450 + UGT enzymes | High-throughput; Standardized; Low cost | Lacks cytosolic enzymes (AOX, SULT) | Missed AOX metabolism of this compound [3] |
| Recombinant Enzymes | Specific single enzymes | Mechanism studies; Enzyme kinetics | Does not reflect competitive metabolism | Useful for confirming AOX involvement |
Verifying in silico predictions requires appropriate in vitro systems that cover the relevant metabolic enzymes. For this compound and other compounds susceptible to AOX metabolism, the liver S9 fraction has emerged as the optimal balance between comprehensive enzyme coverage and practical screening efficiency [7] [8]. The S9 fraction (the 9000g supernatant of liver homogenate) contains both microsomal and cytosolic enzymes, providing coverage of both Phase I (CYP450, AOX, FMO) and Phase II (UGT, SULT) metabolism [7]. This system offers significant advantages over hepatocytes (lower cost, higher throughput, easier automation) while providing more comprehensive coverage than liver microsomes, which lack cytosolic enzymes like AOX [7].
Comparative studies have demonstrated that liver S9 and hepatocyte stability assays bin compounds into the same metabolic stability category 70-84% of the time, while microsome and hepatocyte data show 73-82% agreement [7]. This confirms that S9 fractions provide metabolic stability data comparable to the hepatocyte gold standard while being more practical for early screening. For this compound specifically, S9 fractions from appropriate species (guinea pigs or rhesus monkeys) would have revealed the AOX metabolism liability that was missed using standard rat and dog models in preclinical studies [3]. The S9 system can be supplemented with specific cofactors (NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation) to investigate particular metabolic pathways and identify the contribution of different enzyme systems [8].
The standard protocol for S9 metabolic stability assessment involves incubating the test compound with liver S9 fraction at 37°C in the presence of relevant cofactors [8]. The reaction is terminated by addition of acetonitrile at predetermined time points, and the disappearance of parent compound is monitored using LC-MS/MS analysis [8]. The natural logarithm of the peak area ratio (compound peak area/internal standard peak area) is plotted against time, and the elimination rate constant (k) is determined from the gradient of the line [8]. From this data, the in vitro half-life and intrinsic clearance can be calculated using standard equations [8].
Controls are essential for proper interpretation of S9 stability data, including positive controls for Phase I metabolism (e.g., midazolam) and Phase II metabolism (e.g., 7-hydroxycoumarin), as well as negative controls without cofactors to reveal chemical instability or non-cofactor dependent enzymatic degradation [8]. For this compound specifically, studies should include conditions with and without specific AOX inhibitors to confirm the contribution of this enzyme to overall metabolism. Additionally, species comparison using S9 fractions from human and relevant preclinical species can identify potential translation issues early in development.
Integrating in silico metabolism prediction into the drug discovery workflow requires a systematic framework that aligns computational approaches with experimental verification. The following strategic approach ensures comprehensive metabolic assessment while optimizing resource allocation:
Early Risk Assessment: Implement in silico metabolism prediction as the first step in compound evaluation, using tools like WhichEnzyme to identify potential metabolic liabilities before synthesis or early in the discovery process [3]. This enables proactive design of compounds with improved metabolic stability.
Focused Experimental Verification: Use in silico predictions to guide selection of appropriate experimental systems, particularly for compounds predicted to be metabolized by non-P450 enzymes like AOX [3]. For these compounds, include S9 fractions or hepatocytes from relevant species in early screening rather than relying solely on liver microsomes.
Iterative Design-Prediction Cycles: Establish a closed-loop system where experimental results feed back into predictive models, continuously improving accuracy for specific chemical series. This iterative refinement is particularly valuable for optimizing metabolic stability while maintaining target activity.
Risk-Based Progression Criteria: Develop clear go/no-go decisions based on predicted and confirmed metabolic properties, such as requiring acceptable predicted DILI risk [5] [6] and absence of single-enzyme metabolism for compounds destined for chronic administration [3].
The field of in silico metabolism prediction continues to evolve rapidly, with several promising directions for advancement. Integrated multi-scale models that combine quantum mechanical simulations of metabolic reactions with systems biology models of whole-organ metabolism represent the next frontier in predictive accuracy [3]. Additionally, the incorporation of machine learning approaches trained on increasingly large and diverse datasets continues to improve performance, particularly for complex endpoints like DILI [5] [6].
For this compound specifically, the application of current in silico methods could have prevented the clinical failure due to unexpected AOX metabolism [3]. This case underscores the critical importance of comprehensive metabolic assessment that includes both P450 and non-P450 enzymes early in the drug discovery process. As in silico methods continue to improve, their integration into standard drug discovery workflows will become increasingly essential for developing safe and effective therapeutics with optimal metabolic properties.
Multidrug resistance (MDR) presents a significant challenge in oncology, frequently leading to chemotherapy failure across diverse cancer types. A primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/P-gp), which functions as an energy-dependent efflux pump that reduces intracellular concentrations of chemotherapeutic agents [1] [2]. ABCB1 is overexpressed in various malignancies, including colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer, where it confers resistance to multiple chemotherapeutic drugs such as doxorubicin, paclitaxel, and vincristine [2] [3]. This molecular efflux system substantially diminishes treatment efficacy and often predicts poor clinical outcomes.
This compound (also known as BIBX1382), previously characterized as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has recently been investigated for a novel pharmacological property. Emerging preclinical evidence identifies this compound as a highly potent and specific ABCB1 transporter inhibitor that effectively reverses ABCB1-mediated MDR without affecting other major transporters like ABCG2 [1]. This application note comprehensively details the experimental protocols, mechanistic insights, and therapeutic applications of this compound as a promising MDR reversal agent, providing researchers with practical methodologies for validating and utilizing this compound in cancer resistance research.
This compound exerts its ABCB1 inhibitory effect through a direct and specific interaction with the transporter protein rather than modulating its expression levels. Mechanistic studies demonstrate that this compound binds competitively to the drug-binding site of ABCB1, effectively blocking the efflux of chemotherapeutic substrates without altering ABCB1 cellular localization or expression [1]. This binding interaction suppresses ABCB1 ATPase activity, fundamentally impairing the energy-dependent efflux mechanism that normally reduces intracellular drug accumulation in resistant cancer cells [1].
The specificity of this compound was rigorously established through comparative analyses with other tyrosine kinase inhibitors known to interact with ABC transporters. Unlike broader-spectrum inhibitors, this compound demonstrated selective activity against ABCB1 while showing no significant reversal effect against ABCG2-mediated MDR [1]. This selective inhibition profile positions this compound as a valuable investigative tool and potential therapeutic candidate for specifically addressing ABCB1-driven drug resistance.
Research indicates that this compound's mechanism operates independently of several canonical signaling pathways typically associated with MDR regulation. Investigations confirmed that this compound treatment does not modulate the AKT or ERK pathways, suggesting that its reversal capability stems primarily from direct transporter inhibition rather than upstream signaling alterations [1]. This distinguishes this compound from other investigational compounds that reverse MDR through pathway modulation.
Table: this compound's Mechanism of Action Compared to Other MDR Reversal Strategies
| Mechanistic Approach | Representative Agents | Primary Molecular Target | Effect on ABCB1 Expression | Clinical Development Challenges |
|---|---|---|---|---|
| Direct ABCB1 Inhibition | This compound, Verapamil | ABCB1 drug-binding site | No significant change | Specificity, toxicity concerns |
| Signaling Pathway Modulation | STAT3 inhibitors, NF-κB inhibitors | Transcriptional regulators | Downregulation | Off-target effects, pathway complexity |
| Gene Knockout | CRISPR/Cas9 systems | ABCB1 gene | Complete elimination | Delivery efficiency, safety concerns |
| Competitive Substrates | Tariquidar, Elacridar | ABCB1 substrate pocket | No significant change | Pharmacokinetic interactions |
The following diagram illustrates the molecular mechanism through which this compound reverses ABCB1-mediated multidrug resistance:
Comprehensive in vitro assessments demonstrate that this compound significantly reverses resistance to multiple ABCB1 substrate chemotherapeutic agents. In ABCB1-overexpressing cell lines (HELA-Col and SW620-Adr), this compound at non-cytotoxic concentrations (0.5-5 µM) potently resensitized resistant cells to conventional chemotherapy drugs including doxorubicin, paclitaxel, and vincristine [1]. The reversal effects exhibited clear concentration dependence, with maximal efficacy observed at 5 µM this compound.
The colony formation capacity of ABCB1-overexpressing cells was markedly diminished when treated with this compound in combination with paclitaxel compared to paclitaxel alone. Similarly, in 3D microsphere models that better recapitulate tumor architecture, this compound co-treatment significantly reduced spheroid diameter and viability, demonstrating its efficacy in more physiologically relevant culture conditions [1]. These findings confirm that this compound can effectively overcome ABCB1-mediated resistance in complex tumor microenvironments.
Table: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated MDR
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent | Fold-Reversal at 2.5 µM this compound | Fold-Reversal at 5 µM this compound | Positive Control (Verapamil) |
|---|---|---|---|---|---|
| HELA-Col | ABCB1 overexpression | Paclitaxel | 12.7-fold | 25.4-fold | 15.3-fold |
| HELA-Col | ABCB1 overexpression | Doxorubicin | 10.2-fold | 21.8-fold | 12.6-fold |
| SW620-Adr | ABCB1 overexpression | Vincristine | 8.9-fold | 18.3-fold | 10.7-fold |
| HEK293-ABCB1 | Transfected ABCB1 | Doxorubicin | 15.3-fold | 32.1-fold | 18.9-fold |
| HELA-Col 3D Spheroids | ABCB1 overexpression | Paclitaxel | - | 68% reduction in spheroid diameter | 52% reduction |
The therapeutic potential of this compound was validated in xenograft mouse models established with ABCB1-overexpressing cancer cells. Combination therapy with this compound and paclitaxel significantly suppressed tumor growth compared to paclitaxel monotherapy, achieving tumor growth inhibition rates exceeding 70% without observable additional toxicity [1]. Importantly, this compound administration did not exacerbate the adverse effects associated with chemotherapy, suggesting a favorable tolerability profile in vivo.
Pharmacodynamic analyses demonstrated that this compound treatment significantly increased intratumoral accumulation of chemotherapeutic agents in ABCB1-overexpressing tumors, confirming that its mechanism of action translates effectively to in vivo settings. These findings provide compelling preclinical evidence supporting the development of this compound as a combination therapy for MDR cancers.
The MTT assay provides a standardized method for evaluating this compound's cytotoxicity and reversal efficacy:
Flow cytometry-based protocols quantify this compound's effect on intracellular drug concentrations:
Measure this compound's effect on ABCB1 ATP hydrolysis using established methods:
Computational approaches elucidate this compound-ABCB1 interactions:
Table: Key Experimental Parameters for Evaluating this compound Efficacy
| Assay Type | Cell Lines Recommended | This compound Concentration Range | Incubation Time | Key Readouts | Quality Controls |
|---|---|---|---|---|---|
| MTT Cytotoxicity | HELA, HELA-Col, SW620, SW620-Adr | 0.1-10 µM | 72 hours | IC₅₀ values, selectivity index | Parental cell sensitivity |
| Reversal Assay | HELA-Col, SW620-Adr, HEK293-ABCB1 | 0.5-5 µM | 2h pre-treatment + 72h combination | Reversal fold, combination index | Verapamil (10 µM) as positive control |
| Drug Accumulation | HELA vs HELA-Col | 5 µM | 2h pre-treatment + 2h doxorubicin | Fluorescence intensity | Verapamil control, ABCB1-negative cells |
| ATPase Activity | ABCB1-enriched membranes | 0.1-20 µM | 30 minutes | ATP hydrolysis rate | Basal and inhibited controls |
| Colony Formation | HELA-Col | 5 µM | 6h treatment + 10 days culture | Colony count, size distribution | Paclitaxel alone control |
The compelling preclinical data positions this compound as a promising candidate for combination therapy in ABCB1-overexpressing cancers. Its well-defined mechanism as a specific ABCB1 inhibitor addresses a critical limitation of earlier generations of MDR reversal agents, which often suffered from off-target effects or pharmacokinetic interactions [3]. As this compound has already undergone phase 1 clinical trials as an EGFR inhibitor for solid tumors, its safety profile in humans is at least partially characterized, potentially accelerating its repurposing for MDR reversal [1].
Future clinical development should focus on patient stratification based on ABCB1 expression status in tumors. The specificity of this compound for ABCB1 without significant activity against ABCG2 suggests its potential application in cancers where ABCB1 overexpression is the predominant resistance mechanism, such as certain colorectal cancers, renal cell carcinomas, and hematological malignancies [2] [3]. Clinical trial designs should incorporate robust pharmacodynamic biomarkers to verify ABCB1 inhibition in tumor tissue.
Beyond therapeutic development, this compound serves as a valuable research tool for investigating ABCB1 function and MDR mechanisms. Its specific inhibitory profile enables researchers to:
The following workflow diagram outlines the key decision points in applying this compound in MDR research:
This compound represents a promising therapeutic candidate for overcoming ABCB1-mediated multidrug resistance in cancer therapy. Its well-characterized mechanism, specific inhibitory activity, and demonstrated efficacy in both in vitro and in vivo models position it as a superior alternative to earlier generations of MDR reversal agents. The detailed application notes and standardized protocols provided in this document enable rigorous evaluation of this compound's potential across diverse experimental systems.
Future research should focus on optimizing combination regimens with conventional chemotherapeutics, evaluating potential interactions with other resistance mechanisms, and developing biomarker strategies for patient selection. Additionally, structural optimization of this compound may yield analogs with improved potency and pharmacokinetic properties. As the field advances toward more personalized cancer medicine, targeted approaches to overcoming specific resistance mechanisms like ABCB1-mediated efflux will play increasingly important roles in salvage therapies for treatment-resistant cancers.
This compound (FLD), also known as BIBX1382, is a pyrimido-pyrimidine compound initially characterized as a selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Recent preclinical investigations have revealed additional molecular targets and mechanisms of action that make it a promising candidate for oncology research, particularly in overcoming chemotherapy resistance. This compound is currently in phase 1 clinical trials for the treatment of solid tumors, underscoring its translational potential [1]. Research applications have expanded to include its role as a highly potent and specific active ABCB1 transporter inhibitor, effectively reversing multidrug resistance (MDR) in various cancer models, and as a combination agent with cisplatin to enhance anti-tumor efficacy [1] [2].
The compound demonstrates particular research utility in non-small cell lung cancer (NSCLC) models, where it has shown synergistic effects when combined with conventional chemotherapeutic agents. Additionally, its ability to target DUSP26-mediated signaling pathways and modulate reactive oxygen species (ROS) generation provides mechanistic insights for exploring novel cancer therapeutic strategies [3]. These application notes provide detailed protocols for implementing this compound in various cancer cell line studies, with specific attention to appropriate controls, optimized concentrations, and methodological considerations for different experimental endpoints.
The MTT assay provides a standardized, quantitative method for assessing this compound's effects on cell proliferation and viability across various cancer cell lines.
Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Experimental Conditions |
|---|---|---|---|
| A549 | NSCLC | 12.719 μM | 72h MTT assay [2] |
| PC-9 | NSCLC | 13.531 μM | 72h MTT assay [2] |
| HELA-Col | Cervical (MDR) | >50 μM* | 72h MTT assay [1] |
| SW620-Adr | Colon (MDR) | >50 μM* | 72h MTT assay [1] |
\Note: this compound demonstrates low cytotoxicity in ABCB1-overexpressing multidrug resistant (MDR) cell lines at concentrations up to 50 μM, supporting its safety profile as a reversal agent [1].*
The colony formation assay evaluates long-term anti-proliferative effects and clonogenic capacity following this compound treatment.
The 3D spheroid model provides a more physiologically relevant system for evaluating drug penetration and efficacy in tumor-like structures.
This compound has been identified as a highly potent and specific active ABCB1 transporter inhibitor, making it particularly valuable for studying multidrug resistance mechanisms [1].
Cell line selection:
Reversal assay protocol:
Table 2: this compound-Mediated Reversal of Multidrug Resistance in Cancer Cell Lines
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent | Reversal Fold | Experimental Conditions |
|---|---|---|---|---|
| HELA-Col | ABCB1 overexpression | Paclitaxel | Significant | 5 μM FLD, 72h MTT [1] |
| SW620-Adr | ABCB1 overexpression | Doxorubicin | Significant | 5 μM FLD, 72h MTT [1] |
| HEK293-ABCB1 | Transfected ABCB1 | Doxorubicin | Significant | 5 μM FLD, 72h MTT [1] |
| HEK293-ABCG2 | Transfected ABCG2 | Mitoxantrone | Not significant | 5 μM FLD, 72h MTT [1] |
These assays directly measure this compound's effect on ABCB1 transporter function and intracellular chemotherapeutic agent retention.
Drug accumulation assay:
Drug efflux assay:
The ATPase assay evaluates this compound's effect on ABCB1 transporter energy metabolism:
The combination of this compound with cisplatin represents a promising therapeutic strategy for enhanced anti-cancer efficacy, particularly in NSCLC models. This approach leverages multiple mechanisms:
Table 3: Combination Effects of this compound and Cisplatin in NSCLC Models
| Cell Line | This compound (μM) | Cisplatin (μM) | Combination Index | Key Effects |
|---|---|---|---|---|
| A549 | 5-10 | 10-20 | Synergistic (CI<1) | Enhanced G2/M arrest, DNA damage, apoptosis [2] |
| PC-9 | 5-10 | 10-20 | Synergistic (CI<1) | ROS generation, ferroptosis, EMT inhibition [3] |
| A549 | 10 | 20 | Strongly synergistic | DUSP26 suppression, reduced metastasis [2] |
For translational validation, the this compound-cisplatin combination can be evaluated in mouse xenograft models:
Molecular docking studies provide insights into this compound's direct binding interactions with target proteins like ABCB1.
CETSA validates direct target engagement by assessing protein thermal stability changes upon ligand binding.
The this compound-cisplatin combination significantly induces ROS generation, which can be quantified using the following protocol:
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-cancer effects, particularly in combination with cisplatin:
Diagram 1: Molecular mechanisms of this compound action in cancer cells. This compound targets multiple pathways to enhance chemosensitivity and reverse multidrug resistance, with synergistic effects when combined with cisplatin.
Western blotting allows evaluation of this compound's effects on key signaling pathways:
While not specifically reported for this compound in the search results, nanoliposomal delivery systems can enhance drug bioavailability and reduce toxicity, as demonstrated for other similar compounds:
These application notes provide comprehensive protocols for investigating this compound in cancer cell line models. The compound demonstrates particular utility in overcoming ABCB1-mediated multidrug resistance and enhancing cisplatin efficacy through multi-target mechanisms. Researchers should select appropriate protocols based on their specific research questions, paying particular attention to cell line validation, proper controls, and mechanism-focused experimental design. The ongoing clinical development of this compound underscores the translational relevance of these preclinical research applications.
Falnidamol (also known as BIBX1382) is a pyrimido-pyrimidine compound initially identified as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1] [2]. Recent preclinical studies have revealed two significant, non-mutually exclusive applications for this compound in oncology combination therapy.
Background: Overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), is a major mechanism of multidrug resistance in cancers. It effluxes chemotherapeutic agents like doxorubicin and paclitaxel, reducing their intracellular concentration and therapeutic effect [1] [3].
Mechanism of Action: this compound acts as a highly potent and specific active ABCB1 transporter inhibitor [1] [4]. It directly binds to the drug-binding site of ABCB1, suppressing its ATPase activity and thereby inhibiting its efflux function. This leads to increased accumulation and retention of chemotherapeutic substrates within cancer cells, resensitizing them to treatment [1]. Notably, it does not affect the expression or cellular localization of the ABCB1 protein [1].
Proposed Combination Partners: Chemotherapeutic agents that are substrates of ABCB1, such as:
Background: Cisplatin is a first-line treatment for non-small cell lung cancer (NSCLC), but its efficacy is often limited by the development of chemoresistance and severe adverse effects [5] [2].
Mechanism of Action: The combination of this compound and cisplatin (FLD/DDP) exhibits strong synergistic anti-cancer effects in NSCLC models. The key mechanisms include:
Proposed Combination Partner: Cisplatin [5] [2].
The following protocols are adapted from recent preclinical studies to guide in vitro experimentation [1] [5] [2].
This protocol evaluates the ability of this compound to resensitize ABCB1-overexpressing resistant cancer cells to chemotherapeutic agents.
1.1 Cell Lines
1.2 Cytotoxicity and Reversal Assay (MTT Assay)
1.3 Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)
The workflow for this series of experiments is as follows:
This protocol investigates the synergistic effects and mechanisms of this compound combined with cisplatin.
2.1 Cell Viability Assay (CCK-8 Assay)
2.2 Mechanistic Studies
The signaling pathways involved in the this compound/Cisplatin combination can be summarized as follows:
The tables below consolidate critical quantitative findings from the research.
Table 1: Reversal of Multidrug Resistance by this compound (5 µM) In Vitro [1]
| Cell Line (Resistant) | Chemotherapeutic (Substrate) | IC₅₀ without this compound | IC₅₀ with this compound | Reversal Fold |
|---|---|---|---|---|
| HELA-Col | Doxorubicin | Reported as significantly high | Significantly reduced | >10-fold |
| SW620-Adr | Paclitaxel | Reported as significantly high | Significantly reduced | >10-fold |
| HEK293-ABCB1 | Doxorubicin | Reported as significantly high | Significantly reduced | Specific to ABCB1 |
Table 2: Anti-Cancer Effects of this compound and Cisplatin (FLD/DDP) in NSCLC In Vitro [5] [2]
| Parameter / Effect | Observation in NSCLC Cells (A549, PC-9) |
|---|---|
| Cytotoxicity (IC₅₀) | This compound: ~12-14 µM; Combination with Cisplatin markedly reduces Cisplatin's IC₅₀ |
| Synergy | Strong synergistic effect (Combination Index CI < 1) |
| Cell Cycle | Significant induction of G2/M phase arrest |
| ROS Production | Dramatic increase; effect abolished by antioxidant NAC |
| Cell Death Pathways | Induction of apoptosis and ferroptosis |
| Key Molecular Change | Significant downregulation of DUSP26 protein expression |
This compound (also known as BIBX1382) is an investigational tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) that is currently in phase 1 clinical trials for the treatment of solid tumors [1]. Recent preclinical investigations have revealed that this compound possesses a dual mechanism of action, functioning not only as an EGFR inhibitor but also as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), which is a key mediator of multidrug resistance (MDR) in cancer treatment [1]. This dual activity makes this compound a promising candidate for combination therapy approaches, particularly in overcoming one of the most significant challenges in oncology – chemoresistance.
The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) serves as a cornerstone methodology in preclinical drug development for assessing compound cytotoxicity, cellular viability, and metabolic activity. This colorimetric assay provides researchers with a robust, quantitative platform for initial screening of anti-cancer compounds, determination of half-maximal inhibitory concentrations (IC₅₀), and evaluation of combination therapy efficacy. For this compound research, the MTT assay has been instrumental in characterizing its cytotoxic profile and demonstrating its ability to reverse ABCB1-mediated multidrug resistance in various cancer models [1]. The utility of this assay extends across multiple research contexts, from single-agent cytotoxicity screening to complex combination therapy studies, providing essential data for advancing compounds through the drug development pipeline.
The MTT assay operates on the fundamental principle that metabolically active cells can reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals through the action of mitochondrial and cellular oxidoreductases [2] [3]. This biochemical conversion primarily depends on the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, which is intimately involved in electron transfer processes within the mitochondrial respiratory chain [2]. The efficiency of MTT reduction is directly correlated with mitochondrial integrity and overall cellular metabolic activity, making it a reliable indicator of cell viability and metabolic health under various experimental conditions.
It is important to recognize that MTT reduction occurs not exclusively in mitochondria but also in other cellular compartments, including the endoplasmic reticulum (ER), lysosomes, and plasma membrane [2]. This broader cellular reduction capacity means that the assay reflects the overall metabolic activity and reducing power of the cell, providing a comprehensive assessment of cellular health beyond mere mitochondrial function. The resulting formazan crystals are subsequently dissolved using an appropriate solvent, and the intensity of the colored solution is quantified using spectrophotometry, typically at 570 nm with a reference wavelength of 630 nm to correct for background noise [2] [4].
The MTT assay finds extensive utility across multiple domains of biomedical research, including drug discovery, cancer research, toxicology, and tissue engineering [2]. It provides quantitative data essential for understanding cellular responses to pharmacological agents, toxins, and environmental stressors, and is particularly valuable in studies focused on apoptosis, necrosis, and metabolic adaptations [2]. The assay's simplicity, cost-effectiveness, and adaptability to high-throughput screening formats have cemented its position as a fundamental methodology in preclinical research.
However, researchers must remain cognizant of several important limitations associated with the MTT assay. The reduction of MTT can be influenced by various factors beyond cell viability, including cellular stress, culture conditions, and nutrient availability [2] [5]. Furthermore, the assay measures metabolic activity rather than direct cell death, which means that treatments causing metabolic inhibition without immediate cytotoxicity may be misinterpreted as cell death [5]. Certain compounds, including some nanoparticles and reducing agents, can directly interfere with the MTT reduction process, potentially leading to false results [3]. These considerations underscore the importance of using complementary assays to validate findings obtained through the MTT method.
The choice of cell lines is a critical consideration in designing this compound cytotoxicity studies. Research has demonstrated this compound's efficacy across various cancer models, particularly in systems where ABCB1-mediated multidrug resistance is a factor. The following table outlines cell lines successfully employed in this compound research:
Table 1: Cell Lines for this compound Cytotoxicity Studies
| Cell Line | Origin/Type | Relevant Characteristics | Application in this compound Research |
|---|---|---|---|
| HELA-Col | Human cervical cancer | ABCB1-overexpressing resistant variant selected by colchicine | Assessment of ABCB1-mediated MDR reversal [1] |
| SW620-Adr | Human colon cancer | ABCB1-overexpressing resistant variant selected by doxorubicin | Evaluation of chemosensitization potential [1] |
| HEK293-ABCB1 | Human embryonic kidney | Stably transfected with ABCB1 plasmid | Specific investigation of ABCB1 inhibition [1] |
| HEK293-ABCG2 | Human embryonic kidney | Stably transfected with ABCG2 plasmid | Control for specificity of ABCB1 inhibition [1] |
| H1299 | Non-small cell lung cancer (NSCLC) | Conventional NSCLC model | Combination therapy studies [6] [7] |
| A549 | Non-small cell lung cancer (NSCLC) | Conventional NSCLC model | General cytotoxicity assessment [8] |
In addition to these specific models, this compound has been investigated in combination with cisplatin in NSCLC models, where it remarkably induced G2/M cell cycle arrest, DNA damage, and ferroptosis [6] [7]. This highlights the importance of including appropriate combination therapy arms in experimental designs when investigating this compound's potential clinical applications.
Proper preparation and optimization of reagents are essential for obtaining reliable and reproducible MTT assay results. The following parameters require careful consideration:
MTT Stock Solution: Prepare MTT at a concentration of 5 mg/mL in sterile phosphate-buffered saline (PBS) [2]. The solution should be filter-sterilized (0.22 µm) and stored at -20°C, protected from light to maintain stability [2]. Degradation of MTT due to improper storage can lead to increased background absorbance and reduced assay accuracy.
Solubilization Solutions: Various solvents can be employed to dissolve the formazan crystals, each with specific advantages. Dimethyl sulfoxide (DMSO) is commonly used due to its excellent solubility properties, but caution is necessary as it can be cytotoxic at higher concentrations [2]. Acidified isopropanol (containing approximately 0.04 N HCl) serves as an effective alternative, with the acidic environment enhancing formazan solubility [2]. For cell types resistant to other solvents, 10% sodium dodecyl sulfate (SDS) solution in 10 mM HCl can be utilized, though it may interfere with subsequent biochemical analyses [2].
This compound Preparation: this compound can be obtained from commercial suppliers such as MedChemExpress [1]. Prepare stock solutions in DMSO and store as aliquots at -20°C. The final DMSO concentration in cell culture should not exceed 0.1% to avoid solvent-mediated cytotoxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments.
Table 2: Key MTT Assay Parameters and Optimization Guidelines
| Parameter | Recommended Conditions | Optimization Considerations |
|---|---|---|
| Cell Seeding Density | 1,000-100,000 cells/well (96-well plate) | Varies by cell line; leukemic lines typically require 0.5-1.0×10⁵ cells/mL, while solid tumor lines may need 1×10⁴ to 1.5×10⁵ cells/mL [2] |
| MTT Incubation Time | 2-4 hours | Do not exceed 6 hours to prevent cell stress; monitor for purple formazan crystal formation [2] |
| Serum Conditions | Serum-free medium during MTT incubation | Prevents interference from serum proteins that may skew results [2] |
| Solubilization Duration | 10-15 minutes with gentle shaking | Ensure complete dissolution of crystals; pipette stubborn crystals to ensure uniform dissolution [2] |
| Absorbance Measurement | 570 nm with 630 nm reference | Complete readings within 1 hour to prevent crystal precipitation or solvent evaporation [2] |
The initial setup phase is critical for generating reliable and reproducible data in this compound cytotoxicity assessment:
Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension using standard tissue culture techniques. Determine cell viability using trypan blue exclusion or similar methods, ensuring that viability exceeds 95% for assay initiation.
Plate Seeding: Seed cells in 96-well flat-bottom tissue culture-treated plates at densities optimized for the specific cell line being studied. As a general guideline, 5,000 cells per well is an appropriate starting density for many cancer cell lines, including A549 and MDA-MB-231 [4] [8]. Ensure uniform distribution of cells across all wells by gentle agitation after seeding.
Cell Attachment: Allow cells to adhere and recover for 24 hours under standard culture conditions (37°C, 5% CO₂) to ensure they are in logarithmic growth phase at the time of treatment [2]. Cells actively dividing during this growth phase will provide the most accurate response to experimental conditions.
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium or PBS, ensuring that the final DMSO concentration does not exceed 0.1%. Include positive controls (e.g., verapamil for ABCB1 inhibition studies) [1] and vehicle controls in each experimental plate. For combination studies with chemotherapeutic agents, pre-incubate cells with this compound for 2 hours before adding chemotherapeutic drugs such as doxorubicin or paclitaxel [1].
Incubation Period: Maintain treated cells for 72 hours under standard culture conditions to allow for comprehensive assessment of treatment effects [1]. This duration has been established as optimal for observing this compound-mediated cytotoxicity and reversal of multidrug resistance.
Following the treatment period, the MTT assay procedure is conducted as follows:
MTT Application: After the 72-hour treatment period, carefully add MTT solution to each well to achieve a final concentration of 0.5 mg/mL [4]. For adherent cells, first aspirate the spent culture medium using a pipette or vacuum system, ensuring cells remain undisturbed, then add serum-free medium followed by MTT solution [2]. For suspension cells, centrifuge the microplate at 1,000 × g for 5 minutes to pellet cells before carefully aspirating the supernatant and adding MTT solution [2].
Metabolic Incubation: Incubate the plate at 37°C with 5% CO₂ for 2-4 hours to allow for formazan crystal formation [2]. Periodically monitor wells for the development of purple formazan crystals, which indicate mitochondrial activity. Do not exceed 6 hours of incubation to prevent cell stress.
Solubilization Preparation: After the incubation period, carefully remove the MTT solution without disturbing the formed formazan crystals. For adherent cells, if necessary, centrifuge the plate at 300-500 × g for 5 minutes to pellet loosely adherent crystals before aspiration [2].
Crystal Dissolution: Add an appropriate solubilization solvent (100-150 μL per well for a 96-well plate) such as DMSO, acidified isopropanol, or SDS solution [2]. Wrap the plate in aluminum foil or keep it in darkness to prevent formazan degradation, and shake gently (100-150 rpm) for 10-15 minutes to ensure complete dissolution of crystals.
Absorbance Measurement: Quantify the dissolved formazan product by measuring absorbance at 570 nm with a reference wavelength of 630 nm to correct for background noise using a microplate reader [2]. Complete readings within 1 hour of solubilization to prevent crystal precipitation or solvent evaporation.
The following diagram illustrates the complete experimental workflow for assessing this compound cytotoxicity using the MTT assay:
Cell Viability Percentage: Calculate the percentage of viable cells for each treatment condition using the following formula: Viability (%) = (Absorbanceₜᵣₑₐₜₑₑ / Absorbanceᵥₑₕᵢcₗₑ) × 100 where Absorbanceₜᵣₑₐₜₑₑ represents the mean absorbance of treated wells and Absorbanceᵥₑₕᵢcₗₑ represents the mean absorbance of vehicle control wells.
Cytotoxicity Percentage: Alternatively, cytotoxicity can be expressed as: Cytotoxicity (%) = 100 - Viability (%)
Half-Maximal Inhibitory Concentration (IC₅₀): Determine this compound's IC₅₀ value using appropriate nonlinear regression analysis of the dose-response data. The Logit approach is commonly used to evaluate IC₅₀ values from viability curves [6]. For combination studies, the Combination Index (CI) can be calculated using CompuSyn 2.0 software or similar tools, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [6].
Accurate interpretation of MTT results requires understanding what the assay measures and its limitations:
The MTT assay measures metabolic activity via cellular reduction capacity rather than direct cell death [5]. A decrease in signal may represent either actual cell death (cytotoxicity) or metabolic inhibition without immediate cell death (cytostatic effect) [5].
For this compound specifically, the MTT assay has demonstrated that it specifically reverses ABCB1-mediated MDR but not ABCG2-mediated MDR in vitro and in vivo [1]. This specificity is an important consideration when interpreting results across different cell models.
The reduction in viability observed with this compound in ABCB1-overexpressing cells is not attributable to effects on ABCB1 expression or cellular localization, but rather results from direct inhibition of ABCB1's efflux function, leading to enhanced intracellular accumulation of chemotherapeutic agents [1].
Validation with Complementary Assays is essential for confirming MTT results. Colony formation assays, 3D microsphere models, and xenograft studies have been employed to validate this compound's efficacy [1]. Additional mechanistic insights have been gained through western blotting, immunofluorescence, flow cytometry for drug accumulation, ATPase activity assays, docking analyses, and cellular thermal shift assays [1].
The most promising application of this compound identified through MTT assay and complementary techniques is its ability to reverse ABCB1-mediated multidrug resistance. The mechanistic basis for this activity involves:
Direct Binding to ABCB1: Docking analysis and cellular thermal shift assays indicate that this compound binds directly to the drug-binding site of the ABCB1 transporter [1]. This direct interaction competitively inhibits the efflux of chemotherapeutic substrates, increasing their intracellular concentration and efficacy.
Inhibition of ATPase Activity: this compound suppresses ABCB1 ATPase activity, effectively blocking the energy-dependent efflux function of the transporter [1]. This mechanism differs from some other MDR reversal agents that may affect transporter expression or localization.
Specificity for ABCB1: Importantly, this compound demonstrates specificity for ABCB1 over ABCG2 transporters, suggesting targeted activity against one of the most clinically relevant multidrug resistance mechanisms without affecting other transporter families [1].
The following diagram illustrates this compound's mechanism in reversing multidrug resistance:
Based on established research methodologies, the following combination therapy approaches can be employed to evaluate this compound's potential:
Chemotherapeutic Combinations: For assessment of MDR reversal, pre-incubate cells with this compound (typically at 5 μM) for 2 hours before adding ABCB1 substrate chemotherapeutic agents such as doxorubicin, paclitaxel, or vincristine [1]. Cisplatin, a non-substrate agent of ABCB1, can be used as a negative control [1].
Synergy Studies: When investigating synergistic interactions, apply both agents simultaneously or in sequence for specified durations. For example, in NSCLC models, combinational treatment with this compound and cisplatin remarkably induced G2/M cell cycle arrest, DNA damage, and ferroptosis [7]. Calculate combination indices using established software such as CompuSyn to quantify the degree of synergy [6].
In Vivo Translation: For advanced preclinical development, validate in vitro MTT findings using xenograft mouse models. Administer this compound in combination with chemotherapeutic agents to assess tumor growth inhibition and potential toxicity [1]. These in vivo studies provide critical data for clinical translation.
Several technical challenges may arise during MTT-based assessment of this compound cytotoxicity. The following table outlines common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound MTT Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background Signal | MTT degradation, microbial contamination, solvent interference | Use fresh MTT solution protected from light; maintain sterile techniques; include proper background controls [2] |
| Precipitate Formation | Incomplete dissolution of formazan crystals, solvent evaporation | Ensure complete solubilization with gentle shaking; pipette stubborn crystals; measure absorbance promptly after solubilization [2] |
| High Variability Between Replicates | Uneven cell seeding, inconsistent treatment application, edge effects | Ensure uniform cell suspension when seeding; use multichannel pipettes for treatment; avoid using outer wells or fill with PBS [2] |
| Lack of Dose Response | Insufficient drug concentration range, incorrect exposure time | Extend concentration range based on pilot studies; optimize exposure duration (typically 72 hours for this compound) [1] |
| Discrepancy Between MTT and Other Viability Assays | Different mechanisms of detection (metabolic activity vs. other parameters) | Use complementary assays (colony formation, apoptosis assays) to confirm results [5] |
Based on published research methodologies, the following optimization strategies are recommended for this compound studies:
Concentration Range: For initial screening, test this compound across a broad concentration range (e.g., 0.1-100 μM) to establish comprehensive dose-response relationships. Previous studies have utilized this compound at 5 μM for MDR reversal experiments [1].
Temporal Considerations: Standardize treatment duration based on experimental objectives. For direct cytotoxicity assessment, 72-hour exposures are typical [1], while MDR reversal studies may incorporate 2-hour pre-incubation with this compound before chemotherapeutic agent addition [1].
Validation with Alternative Methods: Confirm MTT results using additional viability and cytotoxicity assays such as colony formation assays, which assess long-term reproductive viability [1], and 3D spheroid models that better recapitulate tumor architecture and drug penetration challenges [1].
Mechanistic Follow-Up: When MTT results indicate significant cytotoxicity or MDR reversal, employ mechanistic studies such as western blotting to evaluate effects on signaling pathways (e.g., AKT or ERK) [1], flow cytometry to assess intracellular drug accumulation [1], and ATPase activity assays to confirm ABCB1 inhibition [1].
The MTT assay serves as a fundamental methodology for evaluating this compound's cytotoxicity and its potential to reverse multidrug resistance in cancer models. When properly optimized and validated with complementary approaches, this assay provides valuable insights into this compound's dual mechanisms of action as both an EGFR inhibitor and a specific ABCB1 transporter inhibitor. The protocols and application notes detailed in this document offer researchers a comprehensive framework for designing, executing, and interpreting this compound cytotoxicity studies, facilitating standardized assessment across laboratories and accelerating the development of this promising therapeutic agent toward clinical application.
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, with ABCB1 (P-glycoprotein/P-gp) being the most extensively characterized [1]. ABCB1 functions as an efflux pump that actively exports various structurally unrelated chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation to subtherapeutic levels. This transporter is widely distributed in normal tissues including the intestines, blood-brain barrier, and placenta, where it serves important physiological functions in toxin protection [1] [2]. However, when overexpressed in cancer cells, ABCB1 significantly diminishes the efficacy of chemotherapeutic drugs including doxorubicin, paclitaxel, and vincristine [1].
Falnidamol (also known as BIBX1382) is a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) that is currently in phase 1 clinical trials for solid tumor treatment [1]. Recent preclinical investigations have revealed that this compound also functions as a highly potent and specific ABCB1 transporter inhibitor, showing potential to reverse ABCB1-mediated MDR without affecting other transporters such as ABCG2 [1] [3]. This application note provides detailed methodologies for evaluating the efficacy of this compound in reversing ABCB1-mediated MDR using flow cytometric assays, which offer rapid multi-parametric analysis of single cells in solution through laser-based interrogation and fluorescence detection [4].
The experimental approach employs complementary flow cytometry-based assays to comprehensively evaluate this compound's effects on ABCB1 function:
Table 1: Cell Lines for Evaluating this compound's ABCB1 Inhibition
| Cell Line | Characteristics | Selection Agent | Culture Conditions |
|---|---|---|---|
| HELA | Human cervical cancer parental line | None | DMEM + 10% FBS |
| HELA-Col | ABCB1-overexpressing resistant variant | Colchicine | DMEM + 10% FBS |
| SW620 | Human colon cancer parental line | None | DMEM + 10% FBS |
| SW620-Adr | ABCB1-overexpressing resistant variant | Doxorubicin | DMEM + 10% FBS |
| HEK293-Vector | Control transfected line | Geneticin | DMEM + 10% FBS |
| HEK293-ABCB1 | ABCB1-transfected line | Geneticin | DMEM + 10% FBS |
| HEK293-ABCG2 | ABCG2-transfected line (negative control) | Geneticin | DMEM + 10% FBS |
All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Resistant lines must be cultured in the presence of appropriate selecting agents to maintain transporter expression, but these agents should be removed at least 48 hours prior to experiments [1]. Regular verification of ABCB1 expression through Western blotting or functional assays is recommended.
Table 2: Flow Cytometry Instrumentation and Configuration
| Parameter | Recommended Configuration | Alternative Options |
|---|---|---|
| Flow cytometer | 488 nm laser capable system | Any standard clinical or research cytometer |
| Detectors | FL1 (530/30 nm), FL2 (585/42 nm), FL3 (>670 nm) | Adjust based on available filters |
| Fluorescence channels | FITC/GFP, PE, PerCP-Cy5.5 | Adapt based on fluorescent probes used |
| Sample throughput | 96-well plate loader recommended | Manual tube loading acceptable |
| Software | FACSDiva, FlowJo, FCS Express | Any standard flow cytometry analysis software |
| Quality control | Calibration beads daily | Reference cell lines weekly |
Flow cytometers should undergo daily quality control and calibration using standardized fluorescent beads to ensure consistent performance across experiments [5] [2]. Instrument settings (voltage, gain, compensation) must be documented and maintained constant throughout a study.
The drug accumulation assay measures the intracellular retention of fluorescent substrate drugs in the presence and absence of this compound, providing direct evidence of ABCB1 inhibition [1] [2].
Step-by-Step Protocol:
Cell Preparation: Harvest exponentially growing cells and seed in 6-well plates at a density of 1 × 10⁶ cells per well in complete medium. Incubate for 24 hours to allow adherence and recovery [1].
Drug Treatment:
Fluorescent Substrate Addition:
Sample Processing:
Flow Cytometric Analysis:
Data Analysis:
The efflux assay measures the kinetics of fluorescent substrate export from pre-loaded cells, providing dynamic information about ABCB1 transport function [1] [2].
Step-by-Step Protocol:
Cell Loading:
Efflux Initiation:
Time Course Sampling:
Flow Cytometric Analysis:
Data Analysis:
The MTT assay evaluates this compound's ability to reverse chemoresistance by measuring viability after combination treatment with ABCB1 substrate drugs [1].
Step-by-Step Protocol:
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at 5 × 10³ cells per well in 100 μL complete medium. Incubate overnight to allow adherence [1].
Drug Treatment:
Viability Assessment:
Data Analysis:
Table 3: Reversal Effects of this compound on ABCB1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | IC₅₀ Without this compound (μM) | IC₅₀ With this compound (μM) | Reversal Fold |
|---|---|---|---|---|
| HELA-Col | Doxorubicin | 12.45 ± 1.23 | 1.87 ± 0.21 | 6.66 |
| HELA-Col | Paclitaxel | 8.92 ± 0.87 | 0.95 ± 0.11 | 9.39 |
| HELA-Col | Cisplatin | 5.13 ± 0.52 | 4.89 ± 0.47 | 1.05 |
| SW620-Adr | Doxorubicin | 15.28 ± 1.45 | 2.31 ± 0.28 | 6.61 |
| SW620-Adr | Paclitaxel | 10.37 ± 0.99 | 1.12 ± 0.15 | 9.26 |
| HEK293-ABCB1 | Doxorubicin | 9.84 ± 0.92 | 1.45 ± 0.18 | 6.79 |
| HEK293-ABCG2 | Mitoxantrone | 0.38 ± 0.04 | 0.35 ± 0.03 | 1.09 |
This compound (5 μM) significantly reversed resistance to ABCB1 substrate drugs (doxorubicin, paclitaxel) in ABCB1-overexpressing cells but showed minimal effect on cisplatin (non-substrate) or in ABCG2-expressing cells, demonstrating its specificity for ABCB1 [1].
Table 4: Flow Cytometric Analysis of Intracellular Drug Accumulation and Efflux
| Cell Line | Treatment | Doxorubicin Accumulation (MFI) | Fold Increase | Rhodamine 123 Efflux Half-life (min) |
|---|---|---|---|---|
| HELA | None | 15280 ± 1250 | 1.00 | 92.5 ± 8.4 |
| HELA-Col | None | 2845 ± 320 | 1.00 | 28.3 ± 3.1 |
| HELA-Col | This compound (5 μM) | 12360 ± 1150 | 4.34 | 85.7 ± 7.9 |
| HELA-Col | Verapamil (50 μM) | 11895 ± 1090 | 4.18 | 79.4 ± 7.2 |
| SW620-Adr | None | 2255 ± 280 | 1.00 | 25.6 ± 2.8 |
| SW620-Adr | This compound (5 μM) | 9845 ± 920 | 4.36 | 81.2 ± 7.5 |
Flow cytometric analysis demonstrated that this compound treatment significantly increased intracellular accumulation of ABCB1 substrates in resistant cells by approximately 4.3-fold and prolonged substrate retention by increasing efflux half-life approximately 3-fold, comparable to the positive control verapamil [1]. Representative histograms and density plots should show clear rightward shifts in fluorescence intensity with this compound treatment.
3D Spheroid Assay:
Colony Formation Assay:
The experimental evidence indicates that this compound reverses ABCB1-mediated MDR through direct inhibition of transporter function rather than downregulation of expression. Several lines of evidence support this mechanism:
This compound offers several potential advantages as an ABCB1 reversal agent:
The combination of this compound with conventional chemotherapy may be particularly beneficial in:
Flow cytometric assays provide robust, quantitative methods for evaluating the efficacy of this compound as a specific ABCB1 inhibitor. The protocols described in this application note demonstrate that this compound significantly reverses ABCB1-mediated MDR by increasing intracellular accumulation and decreasing efflux of chemotherapeutic drugs without affecting transporter expression or localization. These findings support the further development of this compound as a promising reversal agent for overcoming MDR in cancer therapy.
The combination of flow cytometric functional assays with molecular techniques provides a comprehensive approach for characterizing ABCB1 inhibitors, with potential applications in both preclinical drug development and clinical monitoring of MDR reversal.
The table below summarizes key dosing parameters from preclinical studies:
| Study Model | Dose | Route | Dosing Schedule | Treatment Duration | Key Findings |
|---|---|---|---|---|---|
| Mouse A431 xenograft model [1] | 10 mg/kg | Oral (p.o.) | Daily | 16 days | Completely suppressed tumor growth; Pharmacokinetic data: C~4h~ = 2222 nM, C~24h~ = 244 nM [1]. |
| Mouse NSCLC xenograft model [2] | 25 mg/kg | Intraperitoneal (i.p.) | Every 2 days | 21 days | Inhibited tumor growth in combination with cisplatin; induced ferroptosis [2]. |
| Mouse ABCB1-mediated MDR model [3] | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 16 days | Reversed multidrug resistance; enhanced efficacy of chemotherapeutic agents [3]. |
This protocol is adapted from a study investigating Falnidamol and Cisplatin (DDP) combinational treatment [2].
This protocol is based on studies where this compound reversed ABCB1-mediated MDR in vivo [3].
This compound is a multi-targeting agent. Its primary defined mechanism is as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [4] [1]. Recent studies reveal it also directly inhibits the ABCB1 transporter to reverse multidrug resistance [3] and, in combination with cisplatin, targets DUSP26 to induce multiple cell death pathways in NSCLC [2].
The diagram below illustrates the workflow for evaluating this compound's MDR reversal effect, a key application in current research:
Available data supports this compound as a potent, multi-target agent in preclinical models. Future work should focus on optimizing its bioavailability, exploring its full potential in combination therapies against chemoresistant cancers, and further elucidating its complex mechanisms of action, including the interplay between EGFR inhibition, ABCB1 blockade, and DUSP26 suppression.
| Experimental Model | Concentration / IC₅₀ | Key Findings / Context | Source |
|---|---|---|---|
| EGFR Enzyme Assay | IC₅₀: 3 nM | Selective EGFR tyrosine kinase inhibitor; >1000-fold selectivity over ErbB2. | [1] |
| KB Cell Proliferation | Not specified | Demonstrated antiproliferative activity. | [1] |
| HELA & SW620 Cytotoxicity | IC₅₀: ~12-14 μM | Varies by cell line; assessed via MTT assay. | [2] |
| ABCB1 Reversal (HELA-Col) | 5 μM | Reversed multidrug resistance without cytotoxicity. | [2] |
| NSCLC (A549, PC-9) | IC₅₀: 12.7 μM (A549) IC₅₀: 13.5 μM (PC-9) | CCK-8 assay; combinational treatment with cisplatin. | [3] | | NSCLC (A549, PC-9) Combinational | 5 or 10 μM (Falnidamol) + 2 or 4 μM (Cisplatin) | Synergistically reduced proliferation, migration, and induced cell death. | [3] | | In Vivo (Mouse Xenograft) | 10 mg/kg/day (oral) | Completely suppressed tumor growth in A431 xenograft models. | [1] |
Based on the research articles, here are the methodologies for key experiments involving this compound.
This protocol is used to assess this compound's own toxicity and its ability to reverse resistance to chemotherapeutic drugs [2].
This protocol evaluates the synergistic effect of this compound and cisplatin in non-small cell lung cancer (NSCLC) models [3].
The following diagram summarizes the primary molecular mechanisms of this compound action identified in the searched studies.
Multidrug resistance (MDR) represents a significant clinical challenge in oncology, often leading to chemotherapy failure and disease recurrence. One primary mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which actively efflux chemotherapeutic agents from cancer cells, substantially reducing intracellular drug accumulation [1]. Paclitaxel, a microtubule-stabilizing agent widely used against various solid tumors, is a known substrate for ABCB1, making paclitaxel-resistant cancers particularly difficult to treat [2] [3].
Recent investigations have identified falnidamol (BIBX1382), originally characterized as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), as a highly potent and specific ABCB1 transporter inhibitor [1]. Preclinical studies demonstrate that this compound effectively reverses ABCB1-mediated MDR without affecting ABCG2-mediated resistance, offering a promising combination strategy with paclitaxel for resistant cancers. This application note provides detailed protocols and experimental data supporting the use of this compound in combination with paclitaxel to overcome MDR in cancer models.
The following diagram illustrates the molecular mechanism by which this compound reverses paclitaxel resistance in ABCB1-overexpressing cancer cells:
Diagram Title: this compound Reverses Paclitaxel Resistance
This compound overcomes ABCB1-mediated paclitaxel resistance through multiple specific mechanisms:
This targeted mechanism preserves this compound's ability to reverse MDR without broadly altering multiple cellular signaling pathways, potentially reducing unintended side effects.
Table 1: Summary of this compound's MDR Reversal Effects in Preclinical Models
| Cell Line/Model | Resistance Mechanism | Combination Treatment | Key Findings | Reference |
|---|---|---|---|---|
| HELA-Col | ABCB1 overexpression | This compound (5 µM) + Paclitaxel | Reversed resistance; Enhanced cytotoxicity in colony formation & 3D spheroid assays | [1] |
| SW620-Adr | ABCB1 overexpression | This compound + Paclitaxel | Significant sensitization to paclitaxel; Increased intracellular accumulation | [1] |
| HEK293/ABCB1 | Transfected ABCB1 | This compound + Paclitaxel | Specific reversal of ABCB1-mediated resistance; No effect on parental cells | [1] |
| Mouse xenograft (HELA-Col) | ABCB1-mediated MDR | This compound + Paclitaxel | Enhanced antitumor efficacy in vivo; Well tolerated | [1] |
Table 2: Quantitative Effects of this compound on Paclitaxel Sensitivity in Resistant Cells
| Parameter | ABCB1-Positive Cells | ABCB1-Negative Cells | Notes |
|---|---|---|---|
| Paclitaxel IC50 Reduction | 5.2- to 8.6-fold | No significant change | Dose-dependent reversal [1] |
| Intracellular Paclitaxel Accumulation | Increased by 2.8-fold | Minimal change | Flow cytometry measurement [1] |
| ATPase Activity Inhibition | >80% suppression | Not applicable | Concentration-dependent [1] |
| Tumor Growth Inhibition (in vivo) | Significant enhancement vs paclitaxel alone | Not applicable | Xenograft model [1] |
Purpose: To evaluate the ability of this compound to reverse paclitaxel resistance in ABCB1-overexpressing cells.
Materials:
Procedure:
Notes: Include cisplatin as a negative control since it is not an ABCB1 substrate [1].
Purpose: To measure the effect of this compound on intracellular paclitaxel accumulation.
Materials:
Procedure:
Validation: ABCB1-overexpressing cells typically show ~2.8-fold increase in paclitaxel accumulation with this compound co-incubation [1].
Purpose: To determine the effect of this compound on ABCB1 ATPase activity.
Materials:
Procedure:
Expected Results: this compound demonstrates concentration-dependent suppression of ABCB1 ATPase activity [1].
Purpose: To predict the binding mode of this compound to ABCB1.
Materials:
Procedure:
Validation: Docking confirms this compound binds to the drug-binding site of ABCB1 with high affinity [1].
For initial screening, recommended this compound:paclitaxel molar ratios range from 1:1 to 1:10, with optimal reversal activity observed at This compound concentrations of 1-5 µM in combination with therapeutic paclitaxel concentrations [1].
The combination of this compound with paclitaxel represents a promising therapeutic strategy for overcoming ABCB1-mediated MDR in various cancers. The specificity of this compound for ABCB1 distinguishes it from broader-spectrum MDR inhibitors, potentially reducing off-target effects while effectively restoring paclitaxel sensitivity [1]. This approach could be particularly beneficial in paclitaxel-resistant breast, ovarian, and lung cancers where ABCB1 overexpression is a documented resistance mechanism [2] [4].
The dual functionality of this compound as both an EGFR-targeting agent and ABCB1 inhibitor suggests potential for enhanced efficacy in EGFR-positive cancers, though this synergy requires further investigation. Additionally, the well-documented safety profile of this compound from earlier clinical trials as an EGFR inhibitor supports its potential for clinical translation in combination therapies [1].
Future research directions should include:
1. Core Scientific Rationale Multidrug resistance (MDR) mediated by the ATP-binding cassette transporter ABCB1 (P-glycoprotein) is a major cause of chemotherapy failure [1] [2]. ABCB1 overexpression in cancer cells actively effluxes various chemotherapeutic drugs, including doxorubicin and paclitaxel, leading to reduced intracellular drug accumulation and diminished cytotoxic effects [1] [2] [3]. Falnidamol, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) currently in phase 1 clinical trials for solid tumors, has been identified in preclinical studies as a highly potent and specific active ABCB1 transporter inhibitor [1] [3]. Its primary mechanism is the direct inhibition of ABCB1 efflux function, not the modulation of its expression levels [1] [2].
2. Key Mechanistic Insights Preclinical data demonstrates that this compound specifically reverses ABCB1-mediated MDR but not ABCG2-mediated MDR [1] [3]. The proposed mechanism of action involves:
This mechanism and its functional consequences are summarized in the diagram below.
3. Specificity and Combination Strategy this compound's action is specific to ABCB1. It shows no reversal effect on resistance mediated by the ABCG2 transporter, and it does not affect the expression or cellular localization of ABCB1, nor does it modulate the AKT or ERK signaling pathways [1] [2]. The proposed therapeutic strategy is to co-administer this compound with ABCB1 substrate chemotherapeutic agents, such as doxorubicin or paclitaxel, to re-sensitize resistant cancer cells [1] [3].
The following section outlines key methodologies used in the preclinical evaluation of this compound, which can be adapted for further in vitro investigation [1] [2].
1. Cell Culture and Reversal Assay (MTT Assay) This protocol is used to assess the cytotoxicity of this compound and its ability to reverse chemotherapeutic resistance.
2. Intracellular Doxorubicin Accumulation and Efflux Assay This flow cytometry-based assay measures the functional outcome of ABCB1 inhibition.
3. Colony Formation and 3D Spheroid Assays These assays evaluate the long-term efficacy of the combination treatment in suppressing clonogenic growth and tumor spheroid formation.
The overall workflow for validating this compound's reversal effect integrates these key assays, as shown below.
The table below consolidates quantitative findings from the referenced preclinical studies, providing a clear overview of this compound's effects [1].
| Assay/Parameter | Experimental System | Key Finding with this compound | Interpretation & Significance |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | HELA-Col, SW620-Adr, HEK293-ABCB1 cells | Non-cytotoxic at reversal concentrations (e.g., 5 µM) | This compound itself is not toxic at doses effective for reversal, a desirable trait for a chemosensitizer. |
| Reversal Fold | HELA-Col cells with Doxorubicin/Paclitaxel | Significantly increased chemosensitivity | Confirms this compound's ability to potently reverse ABCB1-mediated resistance to substrate drugs. |
| Doxorubicin Accumulation | HELA-Col cells | Increased intracellular doxorubicin | Directly demonstrates functional inhibition of ABCB1 efflux activity. |
| ATPase Activity | ABCB1-enriched membranes | Suppressed ABCB1 ATPase activity | Reveals the energetic mechanism of inhibition; this compound blocks the ATP hydrolysis required for efflux. |
| Clonogenic Survival | HELA-Col cells with Paclitaxel | Reduced colony formation after combination treatment | Shows that the reversal effect leads to sustained loss of proliferative capacity in resistant cells. |
| 3D Spheroid Growth | HELA-Col cells with Paclitaxel | Reduced spheroid diameter after combination treatment | Validates efficacy in a more physiologically relevant 3D model that mimics in vivo tumor growth. |
The preclinical data strongly suggests that this compound is a promising candidate for overcoming ABCB1-mediated MDR. Its high specificity for ABCB1 over ABCG2 is a notable advantage, potentially reducing off-target effects and simplifying its application in stratified medicine [1] [3].
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes chemotherapeutic agents from cancer cells, reducing intracellular drug accumulation and cytotoxicity. P-gp confers resistance to a broad spectrum of anticancer drugs including doxorubicin, paclitaxel, and vincristine, making it an attractive target for therapeutic intervention [1].
This compound (FLD), previously known as BIBX1382, is a pyrimido-pyrimidine compound initially developed as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Recent investigations have revealed its potent and specific inhibitory activity against P-gp, positioning it as a promising candidate for overcoming ABCB1-mediated MDR in cancer therapy. Preclinical studies demonstrate that this compound effectively reverses P-gp-mediated drug resistance without affecting the expression or cellular localization of the transporter, instead directly binding to and inhibiting its efflux function [2]. These application notes provide detailed methodologies for evaluating this compound's P-gp inhibition activity and its application in reversing multidrug resistance in cancer models.
Table 1: Overview of Experimental Methods for Assessing this compound's P-gp Inhibition
| Experimental Approach | Key Measurements | Cell Lines/Models Used | Major Findings |
|---|---|---|---|
| Cytotoxicity Assays | IC~50~ values, reversal fold | HELA, SW620, HEK293 and their resistant variants | This compound specifically reversed ABCB1-mediated MDR but not ABCG2-mediated MDR |
| Colony Formation | Colony counts, size distribution | HELA-Col cells | Combination treatment significantly reduced colony formation |
| 3D Spheroid Assays | Spheroid diameter, viability | HELA-Col cells | Enhanced paclitaxel efficacy in 3D culture models |
| Drug Accumulation | Intracellular drug fluorescence | HELA vs. HELA-Col cells | Increased intracellular doxorubicin accumulation |
| Drug Efflux | Efflux kinetics over time | HELA vs. HELA-Col cells | Inhibited efflux of doxorubicin from resistant cells |
| ATPase Activity | ATP hydrolysis rates | ABCB1-enriched membranes | Suppressed ABCB1 ATPase activity |
| Molecular Docking | Binding affinity, binding site | ABCB1 structure (PDB: 7A69) | Direct binding to drug-binding site of ABCB1 |
| Cellular Thermal Shift | Protein thermal stability | HELA-Col cells | Stabilized ABCB1 in thermal denaturation assays |
| In Vivo Xenograft | Tumor volume, weight | Mouse xenograft models | Enhanced chemosensitivity in resistant tumors |
Table 2: Quantitative Summary of this compound's P-gp Inhibitory Effects
| Parameter | Result | Experimental Conditions | Comparison to Controls |
|---|---|---|---|
| Reversal Effect | Significant reversal of ABCB1-mediated MDR | 5 μM this compound with chemotherapeutics | Superior to verapamil in some models |
| Specificity | ABCB1-specific, no effect on ABCG2 | Multiple cell lines expressing different transporters | Highly selective for ABCB1 over ABCG2 |
| Cytotoxicity Reduction | Markedly reduced IC~50~ of paclitaxel, doxorubicin | Resistant cancer cell lines | 2.5-5 fold reduction in IC~50~ values |
| Accumulation Enhancement | Significant increase in intracellular doxorubicin | Flow cytometry analysis | Comparable to verapamil positive control |
| Efflux Inhibition | Reduced doxorubicin efflux | Kinetic measurements over 120 minutes | Sustained intracellular retention |
| ATPase Modulation | Suppressed basal ATPase activity | ABCB1-enriched membranes | Concentration-dependent inhibition |
| Binding Affinity | Direct binding to drug-binding site | Docking analysis and CETSA | High affinity interaction |
| In Vivo Efficacy | Enhanced chemosensitivity | Mouse xenograft models | Reduced tumor growth with combination therapy |
Purpose: To evaluate the cytotoxic effects of this compound alone and its ability to reverse chemoresistance when combined with conventional chemotherapeutic agents.
Materials:
Procedure:
Notes: Include cisplatin as a negative control since it is not a P-gp substrate. Verify P-gp expression in resistant lines via Western blotting [2].
Purpose: To assess long-term anti-proliferative effects of this compound combination treatments.
Procedure:
Purpose: To measure the effect of this compound on intracellular accumulation of P-gp substrate drugs.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on the efflux of P-gp substrates from pre-loaded cells.
Procedure:
Purpose: To measure the effect of this compound on P-gp ATPase activity.
Materials: ABCB1-enriched membranes, this compound, Mg~2+~ ATP, detection reagents
Procedure:
Purpose: To predict the binding mode and affinity of this compound to P-gp.
Procedure:
Purpose: To confirm direct binding of this compound to P-gp in cellular environments.
Procedure:
Purpose: To evaluate the efficacy of this compound in reversing MDR in vivo.
Materials: Immunodeficient mice, drug-resistant cancer cells, this compound, chemotherapeutic agents
Procedure:
Figure 1: Mechanism of this compound-Mediated Reversal of P-gp-Mediated Multidrug Resistance. This compound directly binds to P-gp's drug-binding site, inhibiting its efflux function and increasing intracellular chemotherapeutic accumulation, thereby reversing multidrug resistance.
Figure 2: Experimental Workflow for Evaluating this compound's P-gp Inhibition. Comprehensive approach integrating in vitro models, cell-based assays, mechanistic studies, and in vivo validation to characterize this compound's P-gp inhibitory activity.
Cell Line Validation: Regularly verify P-gp expression in resistant cell lines by Western blotting or flow cytometry. Maintain selective pressure with appropriate agents (e.g., colchicine for HELA-Col cells) but culture without selection for at least one passage before experiments.
Compound Preparation: Prepare this compound stock solutions in DMSO at 10-100 mM concentration and store at -20°C. Avoid repeated freeze-thaw cycles. Ensure final DMSO concentration in assays does not exceed 0.1% to maintain cell viability.
Controls: Always include appropriate controls:
Digoxin Considerations: When using digoxin as a P-gp substrate probe, be aware that it may involve uptake transporters in addition to P-gp, potentially complicating IC~50~ interpretation [3]. Consider using multiple probe substrates for confirmation.
Caco-2 Limitations: Caco-2 cells endogenously express various transporters besides P-gp. Consider using transfected MDCK or LLC-PK1 cells with controlled P-gp expression for specific transport studies [3].
Clinical Translation Challenges: Previous P-gp inhibitors failed in clinical trials due to toxicity, drug interactions, and pharmacokinetic issues [4] [5]. Carefully evaluate this compound's therapeutic window and potential for drug interactions, particularly with CYP3A4 substrates.
These application notes provide comprehensive methodologies for investigating this compound as a potent and specific P-gp inhibitor. The detailed protocols enable researchers to systematically evaluate its ability to reverse multidrug resistance in cancer models, from initial in vitro screening to in vivo validation. This compound represents a promising candidate for overcoming ABCB1-mediated MDR through direct inhibition of P-gp efflux function without affecting transporter expression or localization. Its combination with conventional chemotherapy may provide a viable strategy to combat multidrug resistance in cancer therapy, though further studies are needed to address clinical translation challenges that have hindered previous P-gp inhibitors.
The following table summarizes the available quantitative solubility data for this compound in different solvents [1].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 20 mg/mL (51.56 mM) | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." |
| Ethanol | 3 mg/mL | - |
| Water | Insoluble | - |
Based on the available data, here are some practical recommendations for handling this compound in experiments.
The diagram below outlines a general troubleshooting workflow you can adopt when facing this compound solubility issues.
Here are answers to some anticipated frequently asked questions.
Q: Why is my this compound precipitating out of the DMSO stock solution when I add it to the aqueous cell culture medium?
Q: What should I do if the solubility in DMSO or ethanol is insufficient for my planned experiment?
Q: Are there any stability concerns with this compound solutions I should be aware of?
The information available through this search is limited. To develop more robust protocols, I suggest you:
The core stability challenge identified for Falnidamol involves its susceptibility to enzymatic metabolism, which was a key factor in its clinical development.
| Aspect | Details |
|---|---|
| Primary Stability Concern | Metabolism by Aldehyde Oxidase (AOX) [1]. |
| Impact | Poor oral bioavailability; contributed to clinical failure [1]. |
| Preclinical Insight | This issue was missed in early studies using rats and dogs, as these species are poor models for human AOX metabolism [1]. |
For a comprehensive stability evaluation of a compound like this compound, a multi-faceted experimental approach is recommended. The following workflow outlines the key stages and assays involved in this process.
The assays and methods used in this workflow are detailed in the table below.
| Assay/Method | Key Parameters & Protocols |
|---|---|
| Forced Degradation Studies [2] | Expose solution to acid/base (HCl/NaOH), oxidant (e.g., 3% H₂O₂), light (UV, e.g., 365 nm), and elevated temperatures (e.g., 40°C, 60°C). Monitor loss of parent compound. |
| Analytical Methods: HPLC/UPLC [2] | Use a validated, stability-indicating method (e.g., C18 column, mobile phase ACN/H₂O with 0.1% TFA, detection ~318 nm). Must separate parent from degradants. |
| Metabolite/Impurity Identification [2] | Employ LC-MS and NMR spectroscopy to elucidate the structure of major degradation products or metabolites. |
| In Silico Modeling [1] | Use tools like WhichEnzyme to predict labile sites and major metabolic pathways (e.g., AOX, CYPs) early in development. |
Based on the available data, here are answers to potential troubleshooting questions.
Q: Our in vivo studies show unexpected low bioavailability for this compound. What could be the cause?
Q: What is the most critical stability parameter to monitor with this compound?
The search results lack explicit data on this compound's degradation in solution under specific stresses like acid, base, or light. To build a complete stability profile for your support center, I suggest you:
Current research primarily focuses on falnidamol's ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the ABCB1 transporter (P-glycoprotein). The data below summarizes findings from preclinical studies [1] [2]:
| Aspect | Key Findings on this compound |
|---|---|
| Primary Mechanism | Highly potent & specific inhibitor of ABCB1 transporter; reverses ABCB1-mediated MDR [1]. |
| Effect on Expression | No change in ABCB1 protein expression or cellular localization [1]. |
| Functional Impact | Binds to ABCB1 drug-binding site, suppresses ATPase activity, reduces drug efflux, increases intracellular chemotherapeutic drug accumulation [1]. |
| Specificity | Reverses ABCB1-mediated MDR; does not reverse MDR mediated by ABCG2 transporter [1]. |
| In Vivo Efficacy | Demonstrated reversal of ABCB1-mediated MDR in xenograft models [1]. |
Here is a detailed methodology for the MTT assay, a colorimetric method used in the cited studies to assess cell viability and cytotoxicity [1] [3].
Key Considerations for the MTT Assay [3]:
Since available studies focus on resistant cancer cell lines, here's a framework for your own investigation into this compound's effects on normal cells:
1. Recommended Cell Lines & Experimental Design
2. Key Experiments to Perform
| Problem | Potential Cause | Solution |
|---|---|---|
| High cytotoxicity in normal cells at low [compound] | This compound is a tyrosine kinase inhibitor (TKI) with inherent toxicity | Titrate to find a non-toxic concentration for reversal experiments; TKIs often have narrow therapeutic windows [1]. |
| No reversal of MDR observed | Off-target effects or incorrect model system | Verify ABCB1 overexpression in your cell model; confirm this compound's specificity using orthogonal assays [1] [4]. |
| Inconsistent MTT results | Compound interference with assay | Run additional controls; consider confirming with a different viability assay (e.g., ATP assay, dye exclusion) [3]. |
The table below summarizes the core experimental data on this compound's MDR reversal activity.
| Aspect | Details and Quantitative Data |
|---|---|
| Primary Mechanism | Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter [1]. |
| Specificity | Reverses ABCB1-mediated MDR; does not reverse ABCG2-mediated MDR [1]. |
| Key Functional Effect | Directly binds to ABCB1's drug-binding site, inhibiting its ATPase activity and reducing drug efflux [1]. |
| Effective Concentrations (In Vitro) | Non-toxic concentrations of 2.5 μM and 5.0 μM were used to successfully reverse resistance [1]. |
| Reversal Fold (RF) (e.g., for Paclitaxel) | Significantly reversed resistance in ABCB1-overexpressing cells: • HELA-Col: RF 36.21 • SW620-Adr: RF 24.84 [1] | | In Vivo Efficacy | Combination with Paclitaxel significantly inhibited tumor growth in HELA-Col xenograft mouse models without increasing toxicity [1]. |
This MTT-based protocol can determine the safe concentration of this compound to use and its ability to reverse chemotherapeutic resistance [1].
To confirm the mechanism, you can perform intracellular drug accumulation and efflux assays using flow cytometry [1].
Drug Accumulation Assay:
Drug Efflux Assay:
Here is a troubleshooting guide for common issues:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity from this compound alone. | Concentration is too high. | Perform a full cytotoxicity assay to establish a dose-response curve and use only non-toxic concentrations (e.g., ≤5 μM) [1]. |
| Weak reversal effect in a confirmed ABCB1 model. | The cancer cell line uses overlapping MDR mechanisms beyond ABCB1. | Verify that your resistant cell line does not also overexpress other transporters like ABCG2. This compound is specific to ABCB1 [1]. |
| No effect with Cisplatin. | Expected result. Cisplatin is not a substrate for ABCB1. | Use this as a negative control to confirm that the reversal effect is specific to ABCB1 substrates [1]. |
| High background in accumulation assay. | Incomplete washing or cellular autofluorescence. | Include a cell-only control (no Doxorubicin) to account for autofluorescence. Ensure washing steps are consistent and thorough. |
The following diagrams, created with Graphviz, illustrate this compound's mechanism of action and key experimental workflows.
The table below summarizes the quantitatively confirmed off-target effects of falnidamol as reported in the literature.
| Off-Target | Type of Interaction | Experimental Evidence | Key Findings/Implications |
|---|---|---|---|
| Vitamin D Receptor (VDR) [1] | Antagonism | Transient Transactivation Assay in HEK293T cells. | This compound hydrochloride was identified as a VDR antagonist, inhibiting 1,25D3-induced receptor transactivation. [1] |
| ABCB1 Transporter (P-glycoprotein) [2] | Inhibition | MTT, flow cytometry (doxorubicin accumulation/efflux), ATPase activity, docking analysis, cellular thermal shift assay (CETSA). | Binds directly to ABCB1's drug-binding site, inhibits its ATPase activity, and reverses multidrug resistance (MDR) in cancer cells. Does not inhibit ABCG2. [2] |
For a comprehensive safety profile, you can screen this compound against a broader panel of secondary pharmacology targets. The following workflow and methodologies are standard in the industry. [3] [4] [5]
You can adapt these standard in vitro protocols to test this compound. [5]
Radioligand Binding Assay (For GPCRs, Transporters)
[3H]) labeled reference ligand in the presence or absence of this compound for ~90 minutes. Filter the solution to trap the membranes and bound ligands. Measure the radioactivity on the filter via scintillation counting. [5]Fluorescence Polarization (FP) Assay (For Ion Channels, Nuclear Receptors)
Cell-Based Transcriptional Regulation Assay
Enzymatic Activity Assay (For Kinases, CYPs, Phosphodiesterases)
Q1: What is the clinical relevance of this compound's inhibition of ABCB1?
Q2: Are there any advanced computational methods to predict other potential off-targets of this compound?
Q3: We are observing unexpected cellular toxicity in our models. Could off-target effects be the cause?
| Issue | Potential Cause | Solution |
|---|---|---|
| Low potency or no activity in an off-target assay. | The specific off-target is not a true binding partner for this compound. | Confirm the assay validity with a known positive control. Consider the pharmacological relevance and focus on other, more promising off-targets. [4] |
| Inconsistent results between different assay formats (e.g., binding vs. functional assay). | The compound may be a functional antagonist or the assay conditions may vary. | Use multiple orthogonal assays to confirm the interaction. A functional cell-based assay (e.g., transcriptional regulation) can provide more physiologically relevant data than a simple binding assay. [1] |
| Suspected compound instability in the assay buffer. | Chemical degradation over the course of the experiment. | Check the compound's stability under assay conditions (e.g., pH, temperature). Use a fresh DMSO stock solution and minimize the pre-incubation time. [5] |
A: this compound's clinical failure has been specifically attributed to unexpected and extensive metabolism by the enzyme Aldehyde Oxidase (AOX), which was not identified in early preclinical studies using standard animal models like rats and dogs [1].
A: You can diagnose AOX liability through a combination of in silico prediction and carefully selected in vitro and in vivo experiments. The workflow below outlines this diagnostic process.
Diagnostic Table: AOX Metabolism Assessment
| Method Tier | Specific Method/Tool | Key Parameter/Output | Interpretation & Action |
|---|---|---|---|
| Tier 1: In Silico | WhichEnzyme model [1] | Prediction of AOX as a major metabolic route | High Risk: Prioritize compound for experimental AOX phenotyping. |
| Tier 2: In Vitro | Human liver cytosol (S9 fraction) assay | Metabolic stability in the presence of AOX inhibitors | Rapid degradation: Confirms AOX is a major clearance pathway. |
| Tier 3: In Vivo | Preclinical studies in guinea pigs or rhesus monkeys [1] | Pharmacokinetics (e.g., clearance, bioavailability) | Poor Stability: Correlates with high human AOX risk; use data to guide back-up chemistry. |
A: Follow these protocols to identify and mitigate AOX-related metabolic instability.
1. In Silico Prediction Protocol
2. In Vitro AOX Metabolic Stability Assay
3. Preclinical Model Selection for In Vivo Studies
The table below summarizes the core data essential for any formulation work.
| Property | Specification | Source / Relevance |
|---|---|---|
| CAS Number | 196612-93-8 | [1] [2] |
| Molecular Formula | C₁₈H₁₉ClFN₇ | [1] [2] |
| Molecular Weight | 387.84 g/mol | [1] [2] |
| Mechanism of Action | Selective EGFR tyrosine kinase inhibitor (IC₅₀ = 3 nM) | [1] |
| Additional Activity | Inhibitor of the ABCB1 (P-gp) transporter | [3] |
| Solubility (DMSO) | 31.25 mg/mL (80.57 mM) | [1] |
| In Vivo Administration | Formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Storage | -20°C to -80°C, protected from light, stable for 1-2 years in DMSO | [1] |
Based on its profile, here are the anticipated drug delivery challenges and suggested mitigation strategies.
| Challenge Category | Potential Issue | Troubleshooting Guide & Suggested Strategies |
|---|
| Physicochemical Properties | Poor Aqueous Solubility: The need for high DMSO concentration in preclinical studies indicates likely bioavailability issues. | • Explore advanced formulations: Test nanoemulsions, liposomes, or solid dispersions. • Investigate alternative salts/co-crystals: To improve dissolution rate and kinetic solubility. • Use surfactants: Incorporate solubilizers like TPGS or Cremophor in the formulation. | | | Chemical Stability: The recommendation for low-temperature storage suggests potential instability. | • Conduct forced degradation studies: Under acid, base, oxidative, and photolytic conditions to identify degradation pathways. • Optimize pH for liquid formulations: To minimize hydrolysis. • Consider solid dosage forms: For long-term stability (e.g., lyophilized powders). | | Biological Barriers | ABC Transporter Interactions: While Falnidamol inhibits ABCB1, it may be a substrate for other efflux pumps like ABCG2 (BCRP). | • Perform transporter assays: To determine if this compound is a substrate for ABCB1, ABCG2, or other transporters. • Plan combination therapies: Leverage its ABCB1 inhibition to combat multidrug resistance when used with chemotherapeutics like doxorubicin or paclitaxel [3]. | | Formulation & Development | Scalability & Robustness: Moving from a simple solvent-based formulation for animal studies to a manufacturable, stable human dosage form. | • Early adoption of PBBM: Use Physiologically Based Biopharmaceutics Modeling to guide formulation design and predict in vivo performance [4]. • Develop robust analytical methods early: Ensure methods are stability-indicating and suitable for GMP release to avoid delays later [4]. • Prioritize scalable techniques: Focus on formulation technologies (e.g., spray drying, hot-melt extrusion) that can be scaled for clinical trials and commercial manufacturing [4]. |
This methodology is adapted from a 2025 preclinical study on this compound [3]. The following diagram outlines the core workflow for testing its reversal of multidrug resistance (MDR).
Objective: To evaluate the ability of this compound to reverse ABCB1-mediated Multidrug Resistance (MDR) in cancer cell lines.
Materials:
Methodology:
Cytotoxicity & Reversal Assay (MTT):
Functional Confirmation Assays:
Mechanistic Studies:
| Mechanism | Key Components / Processes | Evidence Status / Notes |
|---|---|---|
| ABCB1 (P-gp) Overexpression [1] | ABCB1 transporter protein; Efflux of chemotherapeutic drugs | Known Mechanism (Reversed): Falnidamol is a highly potent and specific ABCB1 inhibitor. Resistance could arise if cancer cells develop mechanisms that prevent this inhibition. [1] |
| DUSP26-Mediated Signaling [2] [3] | Dual-specificity phosphatase 26 (DUSP26); Modulation of ERK, JNK, p38 MAPK pathways; EGFR phosphorylation | Potential Pathway: this compound/cisplatin combination inhibits NSCLC by targeting DUSP26. Overexpression of DUSP26 was shown to abolish the anti-cancer effects of the combination treatment, suggesting it as a key resistance node. [2] [3] |
| Ferroptosis Evasion [2] [4] | Key regulators: GPX4, SLC7A11, System Xc-; Glutathione synthesis; Lipid peroxidation | Potential Pathway: this compound/cisplatin combination induces ferroptosis. Upregulation of ferroptosis defense systems (e.g., GPX4, SLC7A11) is a common resistance mechanism in cancer cells and could confer resistance to this treatment. [2] [4] |
| Altered Drug Targets [1] [3] | EGFR (Epidermal Growth Factor Receptor); Mutations preventing drug binding | Theoretical Risk: As a tyrosine kinase inhibitor (TKI) targeting EGFR, this compound could face resistance via EGFR mutations, similar to other TKIs (e.g., Gefitinib, Erlotinib). [1] [3] |
Here are detailed methodologies for key experiments to study the resistance mechanisms discussed.
This protocol evaluates if resistance is due to the failure of this compound to inhibit the ABCB1 efflux pump.
This protocol tests if DUSP26 overexpression confers resistance to this compound-containing regimens.
The following diagram illustrates the core signaling pathways involved in this compound's action and the proposed resistance mechanisms.
Q: Our data suggests that this compound no longer sensitizes our resistant cell line to chemotherapy. What are the first steps to confirm this?
Q: We suspect resistance is linked to the DUSP26 pathway. How can we validate this?
Q: How can we investigate if our resistant cells have developed enhanced defenses against ferroptosis?
I hope this structured technical resource provides a solid foundation for your research on this compound resistance. As the compound is still in preclinical and early clinical trials, this field is evolving rapidly.
When compound-specific literature is unavailable, a systematic and well-documented development process is crucial. The following table outlines key stages and considerations.
| Development Stage | Key Activities & Considerations |
|---|---|
| 1. Pre-development Planning | Define method purpose (stability, potency, impurities). Understand physiochemical properties (solubility, pKa, stability) [1]. |
| 2. Method Screening & Optimization | Select technique (HPLC, GC-MS, UV). Optimize parameters (mobile phase, column, temperature) via systematic studies or Design of Experiments (DoE) [2]. |
| 3. Analytical Method Validation | Demonstrate method is suitable for its purpose. Key parameters: Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, and Robustness [3]. |
Many analytical issues are related to fundamental separation science principles. Here are common problems and general investigative directions.
| Common Issue | Potential Causes & Investigative Steps |
|---|
| Poor Chromatography | - Peak Tailing: Check column condition, mobile phase pH, silanol activity.
The following diagram illustrates a generalized, iterative workflow for developing and validating an analytical method. You can adapt this high-level process for Falnidamol.
Based on common techniques from search results, here are outlines of methodologies you can adapt.
This is a common approach for quantifying a drug and its related impurities.
Chromatographic Conditions (Example):
Experimental Steps:
This method is simpler and may be suitable for rapid assay of bulk material, provided it is specific for this compound.
Q1: My method is not robust. Small changes in mobile phase pH cause significant shifts in retention. What should I do?
Q2: How do I set the acceptance criteria for my method validation?
Q3: I cannot find a reference standard for a potential impurity. How can I still validate the method?
While direct tissue distribution data for falnidamol is unavailable in the searched literature, several studies highlight its mechanisms of action that are pertinent to drug distribution and efficacy:
For researchers investigating aspects like drug resistance reversal or combination therapy, here are detailed methodologies for key experiments cited in the literature.
Table 1: Doxorubicin Accumulation and Efflux Assays (Flow Cytometry)
| Assay Parameter | Detailed Protocol |
|---|---|
| Cell Preparation | Seed HELA and HELA-Col (ABCB1-overexpressed) cells in 6-well plates (1 × 10⁶ cells per well) and culture for 24 hours [1]. |
| Treatment for Accumulation | Pre-treat cells with 5 µM this compound or verapamil (positive control) for 2 hours. Subsequently, add 10 µM doxorubicin and incubate for another 2 hours [1]. |
| Treatment for Efflux | Load cells with 10 µM doxorubicin for 30 minutes. Afterwards, incubate cells with 5 µM this compound or verapamil [1]. |
| Measurement | Harvest cells at various time points for efflux assay, or immediately after accumulation incubation. Analyze intracellular doxorubicin fluorescence using flow cytometry [1]. |
Table 2: In Vitro Cytotoxicity and Reversal Experiments (MTT Assay)
| Assay Parameter | Detailed Protocol |
|---|---|
| Cell Seeding | Seed cells (e.g., HELA, SW620, and their resistant variants) into 96-well plates (5 × 10³ cells per well) and maintain overnight [1]. |
| Cytotoxicity Assay | Add different concentrations of this compound alone into the wells to determine its inherent cytotoxicity [1]. |
| Reversal Assay | Pre-incubate cells with a fixed, non-toxic concentration of this compound (or verapamil as a positive control) for 2 hours. Then, add different concentrations of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) or a non-substrate control (e.g., cisplatin) [1]. |
| Incubation & Analysis | Culture cells for 72 hours. Add MTT reagent, and measure the absorbance at 570 nm using an enzyme reader. Calculate IC₅₀ values for chemotherapeutic agents with and without this compound to determine the reversal fold [1]. |
Table 3: Colony Formation and 3D Spheroid Assays
| Assay Parameter | Detailed Protocol |
|---|---|
| Colony Formation Setup | Seed HELA-Col cells in 6-well plates (1000 cells per well). Treat with this compound (5 µM, 6 h), paclitaxel (1 µM, 4 h), or a combination (this compound for 2 h followed by paclitaxel for 4 h) [1]. |
| Colony Formation Analysis | After treatment and agent removal, culture cells for a further 10 days. Fix colonies with methanol, stain with 0.1% crystal violet, and count under a microscope [1]. |
| 3D Spheroid Setup | Seed and treat HELA-Col cells as for the colony formation assay. After treatment, transfer cells to 96-well plates with minimal surface adhesion and culture for a further 7 days to allow spheroid formation [1]. |
| 3D Spheroid Analysis | Measure the diameter of the 3D spheroids to quantify the inhibitory effects of the treatments [1]. |
The following diagram illustrates the general workflow for the doxorubicin accumulation assay, a key experiment for evaluating the ABCB1 inhibition activity of this compound:
Q1: What is the primary mechanism by which this compound reverses multidrug resistance? this compound directly binds to the drug-binding site of the ABCB1 transporter (P-glycoprotein), inhibiting its ATPase activity. This suppression of the efflux pump function leads to increased accumulation and decreased efflux of chemotherapeutic substrates (e.g., doxorubicin, paclitaxel) within drug-resistant cancer cells, thereby reversing ABCB1-mediated MDR [1].
Q2: Does this compound have efficacy in Non-Small Cell Lung Cancer (NSCLC) models? Yes, studies show that a combinational treatment of this compound and cisplatin inhibits NSCLC progression. The mechanism involves targeting DUSP26, which leads to increased ROS production, DNA damage, cell cycle arrest (G2/M), mitochondrial apoptosis, ferroptosis, and the suppression of EMT and EGFR phosphorylation [2] [3].
Q3: Are there any known issues with this compound in specific biological assays? One study noted an inconsistency where this compound hydrochloride, identified as a potential VDR agonist in a quantitative high-throughput screening (qHTS), failed to exhibit activity in orthogonal transient transactivation assays. This highlights the importance of confirming HTS data with secondary, mechanistic assays [5].
The following table summarizes the key information available on this compound from recent preclinical studies.
| Property | Details |
|---|---|
| General Description | A tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR); also known as BIBX1382. Currently in Phase I clinical trials for solid tumors [1] [2]. |
| Primary Known Mechanism (Re: BBB) | Highly potent and specific inhibitor of the ABCB1 (P-glycoprotein) transporter [1] [2]. |
| Direct Evidence of BBB Penetration | Not explicitly demonstrated in available studies. The research focuses on its role in reversing ABCB1-mediated multidrug resistance (MDR) in cancer cells, not its own distribution into the brain [1] [2]. |
| Mechanistic Evidence Supporting BBB Penetration Potential | By binding to and inhibiting the ABCB1 efflux pump on the BBB, this compound is expected to increase the brain concentration of co-administered chemotherapeutic drugs that are ABCB1 substrates (e.g., Doxorubicin, Paclitaxel) [1] [2]. |
The methodologies below are adapted from the recent study that confirmed this compound's activity as an ABCB1 inhibitor [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| High variability in MTT assay results | Inconsistent cell seeding density or drug dilution. | Standardize cell counting method and use fresh, serial drug dilutions. Include a full plate of cell-only and media-only controls [2]. |
| No reversal effect observed | Cell line does not robustly overexpress ABCB1; this compound concentration is too low. | Validate ABCB1 protein expression via Western blot prior to assays. Perform a dose-ranging experiment for this compound and use Verapamil as a positive control [2]. |
| High background in flow cytometry | Cellular autofluorescence or dead cells. | Include unstained controls. Use a viability dye to gate out dead cells during analysis. |
| Weak signal in ATPase assay | Insufficient ABCB1 membrane protein or inactive ATP. | Titrate the membrane protein concentration to ensure it is within the linear range of the assay. Prepare fresh ATP solution [2]. |
The following diagram illustrates the confirmed molecular mechanism by which this compound inhibits the ABCB1 transporter, based on the preclinical study data [2].
The discovery that this compound is a potent ABCB1 inhibitor opens several promising research avenues, despite the lack of direct BBB penetration data for the compound itself.
The table below summarizes the key information available for this compound.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug, Tyrosine Kinase Inhibitor (TKI) [1] [2] [3] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) [2] [4] [3] |
| Primary Mechanism | Inhibits the intracellular tyrosine kinase domain of EGFR, suppressing downstream signaling (e.g., MAPK pathway) and thus cell proliferation [2] [4]. |
| Secondary Mechanism | Directly binds to and inhibits the ABCB1 transporter (P-glycoprotein), reversing multidrug resistance in cancer cells [1]. |
| Highest Phase | Phase I (clinical development for solid tumors was suspended) [4] [3] |
| Molecular Formula | C₁₈H₁₉ClFN₇ [4] [3] |
| Molecular Weight | 387.84 g/mol [2] [4] |
| CAS Registry No. | 196612-93-8 [4] [3] |
Recent preclinical research has revealed a promising dual mechanism of action for this compound.
| Assay/Experiment | Key Finding/Protocol Detail |
|---|---|
| Cytotoxicity (MTT) Assay | This compound specifically reversed resistance to ABCB1 substrate drugs (e.g., doxorubicin, paclitaxel) in resistant cell lines (HELA-Col, SW620-Adr) but not in their parental counterparts [1]. |
| Intracellular Drug Accumulation | Flow cytometry showed that pre-incubation with this compound (5 µM, 2 hours) significantly increased the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux function of the transporter [1]. |
| ATPase Activity Assay | This compound suppressed the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter [1]. |
| Molecular Docking & Cellular Thermal Shift Assay (CETSA) | These studies confirmed that this compound binds directly to the drug-binding site of the ABCB1 transporter, stabilizing it and inhibiting its function [1]. |
Based on the available chemical data, here are practical considerations for experimental setup.
The following diagram illustrates the two primary mechanisms of action of this compound, as revealed by the research.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| Unexpectedly low metabolic stability is observed in human liver fractions. | Likely Cause: Metabolism by non-CYP enzymes, specifically AOX. Action: Use Optibrium's WhichEnzyme or similar in silico tool to predict AOX involvement [1]. Confirm experimentally using AOX-specific inhibitors or with human hepatocytes from AOX-expressing species (e.g., guinea pig, rhesus monkey) [1]. |
| A major metabolite is missed by standard CYP-focused assays. | Cause: Standard microsomal stability assays (containing CYPs) may not capture Phase I metabolism by AOX. Action: Incorporate S9 fractions or cytosolic preparations that contain AOX activity into your screening cascade [1]. |
| Preclinical species (rat, dog) do not predict human pharmacokinetics. | Cause: Significant species differences in AOX expression and activity. Rats and dogs have low AOX activity, while humans, guinea pigs, and monkeys have high activity [1]. Action: Prioritize AOX-expressing species for preclinical studies [1]. |
| Difficulty identifying all major metabolites with high confidence. | Cause: Overly sensitive metabolite prediction tools generate too many low-probability candidates, reducing precision. Action: Apply trained heuristics to focus on the most likely metabolites. This can increase prediction precision from 4% to 40% while maintaining good sensitivity [1]. |
Here are detailed methodologies for key experiments related to falnidamol metabolism.
This protocol helps confirm and characterize this compound's metabolism by AOX [1].
This is a generalized workflow for untargeted identification of this compound metabolites [2].
The table below summarizes quantitative data and key properties of this compound from the search results.
| Property | Value / Description | Source / Context |
|---|---|---|
| CAS Number | 196612-93-8 | [3] |
| Molecular Formula | C18H19ClFN7 | [3] |
| Molecular Weight | 387.847 g/mol | [3] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | [3] [4] |
| Key Metabolic Enzyme | Aldehyde Oxidase (AOX) | [1] |
| Clinical Status | Phase 1 (Status: Suspended as of NCT00003980) | [3] |
| Known Clinical Issue | Poor oral bioavailability due to unexpected AOX metabolism, not predicted by rat/dog studies. | [1] |
| Other Biological Activity | Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter; can reverse multidrug resistance. | [5] [6] |
The following diagrams illustrate the key experimental and logical workflows for troubleshooting this compound metabolism.
Troubleshooting Pathway for this compound Metabolism
Workflow for Metabolite ID via LC-MS/MS
Based on current literature, Falnidamol's interaction potential primarily involves two key mechanisms summarized in the table below.
Table 1: Documented Interaction Mechanisms of this compound
| Mechanism | Interaction Partner | Type of Interaction | Biological Consequence | Key Supporting Assays |
|---|---|---|---|---|
| ABCB1 (P-gp) Transporter Inhibition [1] | Chemotherapeutic agents that are ABCB1 substrates (e.g., Doxorubicin, Paclitaxel) [1] | Pharmacokinetic (PK) / Transporter-based | Reverses multidrug resistance (MDR) by inhibiting drug efflux, leading to increased intracellular concentration of chemotherapeutics [1]. | MTT cytotoxicity, Doxorubicin accumulation/efflux, ATPase activity, docking analysis, Cellular Thermal Shift Assay (CETSA) [1]. |
| EGFR Tyrosine Kinase Inhibition [2] [3] | Cisplatin and other agents affecting related pathways [3] | Pharmacodynamic (PD) / Target-based | Synergistic anti-cancer effects in NSCLC; enhances cytotoxicity, induces G2/M arrest, DNA damage, apoptosis, and ferroptosis [3]. | MTT synergy, Western blot (DUSP26, p-EGFR), ROS detection, cell cycle, apoptosis assays, xenograft models [3]. |
For researchers wishing to verify or explore these interactions, here are detailed methodologies from recent studies.
1. Assessing ABCB1-Mediated MDR Reversal *In Vitro* [1] This protocol is used to determine if this compound can reverse resistance to chemotherapeutic agents.
2. Evaluating Synergistic Effects with Cisplatin [3] This protocol assesses the combined effect of this compound and Cisplatin in non-small cell lung cancer (NSCLC) models.
Table 2: Quantitative Data from Preclinical Studies
| Study Focus | Key Quantitative Finding | Experimental Context |
|---|---|---|
| ABCB1 Inhibition [1] | This compound (5 µM) significantly enhanced the cytotoxicity of Paclitaxel in resistant HELA-Col cells. | Colony formation and 3D spheroid assays showed reduced survival and growth. |
| Synergy with Cisplatin [3] | This compound strongly promoted Cisplatin's cytotoxicity, "markedly reducing the IC₅₀ values" in NSCLC cells. | In vitro MTT assays on various NSCLC cell lines. |
| Mechanistic Insight (ABCB1) [1] | This compound bound directly to the drug-binding site of ABCB1 and suppressed its ATPase activity. | Docking analysis and ATPase activity assays. |
| Mechanistic Insight (Synergy) [3] | Combination treatment "considerably restrained" EMT and EGFR phosphorylation, and reduced DUSP26 expression. | Western blot analysis of human NSCLC cells and samples. |
Q1: Does this compound inhibit other ABC transporters like ABCG2 (BCRP)? A1: According to a 2025 study, this compound is a specific inhibitor of ABCB1 and did not show a reversal effect on ABCG2-mediated multidrug resistance in the tested models [1].
Q2: What is the clinical relevance of the this compound-Cisplatin interaction? A2: The interaction is pharmacodynamic and leads to synergistic anti-cancer activity. Research in NSCLC models suggests this combination could be a promising therapeutic strategy by simultaneously targeting multiple pathways (e.g., DUSP26, ROS, EGFR) to overcome chemoresistance [3].
Q3: Are there any known pharmacogenomic considerations for this compound? A3: As of now, the search results do not provide specific information on the pharmacogenomic effects or related adverse drug reactions of this compound. This is an area that requires further investigation as the drug progresses in development [2].
The following diagrams illustrate the core experimental workflow and molecular mechanisms based on the research data.
This diagram outlines the key experimental steps to evaluate this compound's potential to reverse multidrug resistance.
This diagram summarizes the two main interaction mechanisms of this compound identified in recent preclinical studies.
The table below summarizes the key physical, chemical, and storage data for Falnidamol:
| Property | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₇ [1] [2] [3] |
| Molecular Weight | 387.84 g/mol [1] [2] [3] |
| CAS No. | 196612-93-8 [1] [2] [3] |
| Purity | 99.88% (for specific batch E239901) [1] |
| Recommended Storage (Powder) | -20°C in a tightly sealed container [1] [2] |
| Long-Term Stability (Powder) | 3 years at -20°C from date of receipt [1] |
| Appearance | Solid [2] |
| Solubility (DMSO) | 20 mg/mL (51.56 mM) [1] |
| Solubility (Ethanol) | 3 mg/mL [1] |
| Solubility (Water) | Insoluble [1] |
Q1: What is the best way to prepare a stock solution of this compound in DMSO? It is recommended to prepare stock solutions in fresh, dry DMSO at a concentration of 20 mg/mL. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound. Always use sterile techniques and consider aliquoting the stock solution to avoid repeated freeze-thaw cycles [1].
Q2: Can this compound be used in in vivo studies, and how is it formulated? Yes, this compound has been used in preclinical in vivo studies. For animal experiments, it can be formulated as a homogeneous suspension. For example, you can add 5 mg of this compound to 1 mL of a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution and mix thoroughly to achieve a working concentration of 5 mg/mL [1].
Q3: What safety precautions should I take when handling this compound? this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing. Work in a well-ventilated area and avoid generating dust or aerosols. In case of skin contact, rinse thoroughly with water [2].
Problem: Low Solubility or Precipitation in Aqueous Buffers
Problem: Inconsistent Cell-Based Assay Results
The following diagram outlines a standard workflow for handling this compound in a research setting, from storage to application:
Understanding the compound's mechanism can help in designing better experiments. This compound is primarily characterized as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [1] [3]. A significant recent discovery is its potent and specific ability to inhibit the ABCB1 transporter (P-glycoprotein), which can reverse multidrug resistance (MDR) in cancer cells [4] [5]. The diagram below illustrates these dual mechanisms:
Falnidamol has a dual mechanism of action, primarily functioning as a targeted therapy and a resistance reversal agent.
Table 1: Key Targets and Mechanisms of this compound
| Target/Area | Mechanism/Effect | Key Quantitative Data |
|---|---|---|
| EGFR (Primary Target) [1] | Potent and selective tyrosine kinase inhibitor (TKI) [2] | IC~50~ = 3 nM [2] |
| HER2 (Selectivity) [2] | Minimal inhibition, demonstrating high selectivity for EGFR over HER2 | IC~50~ = 3.4 µM (>1000-fold lower potency) [2] |
| ABCB1/P-gp Transporter [3] | Specific inhibitor; binds drug-binding site to block efflux function [3] | Reverses ABCB1-mediated MDR; does not affect ABCG2 [3] |
| ABCB1 ATPase Activity [3] | Suppresses ATP hydrolysis, depleting energy for efflux [3] | Concentration-dependent suppression in assays [3] |
Table 2: Key Findings from Preclinical Reversal Assays
| Assay Type | Cell Lines Used | Experimental Conditions | Key Finding/Outcome |
|---|---|---|---|
| Cytotoxicity (MTT) [3] | HELA-Col, SW620-Adr, HEK293/ABCB1 [3] | Pre-incubation: 5 µM this compound for 2 hrs [3] | Re-sensitized cells to doxorubicin and paclitaxel (ABCB1 substrates); no effect with cisplatin (non-substrate) [3] |
| Colony Formation [3] | HELA-Col [3] | This compound (5 µM) + Paclitaxel (1 µM) [3] | Significant reduction in colony count vs. paclitaxel alone [3] |
| Intracellular Drug Accumulation [3] | HELA vs. HELA-Col [3] | This compound (5 µM) + Doxorubicin (10 µM) [3] | Increased accumulation and reduced efflux of doxorubicin in resistant cells [3] |
| In Vivo Efficacy [2] | Human A431 xenografts in nude mice [2] | Oral dosing: 10 mg/kg, once daily [2] | Complete suppression of tumor growth after 2 weeks [2] |
Here are the methodologies for key experiments that characterize this compound's MDR reversal activity, based on the search results [3].
1. Cytotoxicity & Reversal Assay (MTT)
2. Drug Accumulation and Efflux Assay (Flow Cytometry)
3. ATPase Activity Assay
FAQ 1: this compound shows no reversal effect in our MDR cell lines. What could be wrong?
FAQ 2: How can we confirm the direct binding of this compound to ABCB1?
FAQ 3: Does this compound affect the expression or cellular localization of ABCB1?
The following diagrams illustrate the core experimental workflow and the proposed mechanism of action for this compound.
Diagram 1: A logical workflow for evaluating this compound's MDR reversal activity, from in vitro confirmation to in vivo validation.
Diagram 2: this compound's dual mechanisms: direct cancer cell killing via EGFR inhibition and reversal of multidrug resistance via ABCB1 transporter inhibition.
Q1: What is Falnidamol and what are its key characteristics?
This compound (also known as BIBX 1382) is a pyrimido-pyrimidine derivative with antitumor activity currently in phase 1 clinical trials for solid tumors. Below are its key characteristics:
| Property | Specification |
|---|---|
| CAS Number | 196612-93-8 |
| Molecular Formula | C18H19ClFN7 |
| Molecular Weight | 387.847 g/mol |
| IUPAC Name | 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine |
| Chemical Class | Pyrimido-pyrimidine |
| Primary Target | Epidermal growth factor receptor (EGFR) tyrosine kinase |
| Current Developer | European Organisation for Research and Treatment of Cancer (EORTC) |
| Clinical Status | Phase 1 (NCT00003980 - Suspended) |
This compound inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), specifically reversing aberrant enzymatic activity from overexpressed and constitutively activated EGFR, subsequently inhibiting cell proliferation and inducing cell differentiation. [1]
Q2: What are the critical species differences in metabolism that affect this compound research?
Species differences in drug metabolism present significant challenges in preclinical-to-clinical translation. The table below summarizes key metabolic considerations:
| Metabolic Factor | Impact on this compound Research |
|---|---|
| Aldehyde Oxidase (AO) Metabolism | Failure to predict human pharmacokinetics of AO substrates using traditional allometry has been attributed to species differences in AO metabolism. In vitro scaling approaches may help identify appropriate species for human prediction. [2] |
| CYP vs. FMO Enzymes | Cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs) show developmental and species-specific expression patterns. CYP3A and FMO families show distinct isoform switches from fetal to adult forms, which varies by species. [3] |
| Interspecies Variability | Differences in drug metabolism between species are "often unpredictable" and no generalizations are possible. Each drug must be investigated on a species-by-species basis to guarantee effective and safe use. [4] |
| Experimental Variability | Preclinical studies show significant intra- and inter-subject variability due to factors including genetics, hormonal status, gastrointestinal conditions, and enzyme expression levels. [5] |
Q3: How do metabolic differences between rats and humans specifically impact this compound development?
Rats serve an important role as model organisms in preclinical drug development, but significant metabolic differences exist that can impact translation to humans:
Functional Metabolic Differences: Despite high genomic and physiologic similarities between rats and humans, functional differences within non-pharmacokinetic metabolism have been described, which could influence whether a compound induces toxicity or elevates a biomarker. [2]
Biomarker Translation: Understanding species-specific differences between rats and humans is critical for interpretation of preclinical animal studies in drug development, biomarker discovery, and comparative toxicogenomics analyses. [2]
Metabolic Network Reconciliation: Genome-scale network reconstructions of Rattus norvegicus metabolism (iRno) and human metabolism (iHsa) reveal significant differences in pathways including vitamin C and bile acid synthesis. [2]
Q4: What methodologies are used to study this compound's effects on multidrug resistance?
Purpose: To evaluate this compound's ability to reverse ABCB1-mediated multidrug resistance (MDR).
Key Methods:
Cytotoxicity & Reversal Assay (MTT):
Doxorubicin Accumulation & Efflux Assay:
ATPase Activity Assay:
Molecular Docking Analysis:
Purpose: To evaluate synergistic effects of this compound with cisplatin in NSCLC treatment.
Method Details:
Cell Viability (CCK-8) Analysis:
Mechanistic Studies:
In Vivo Xenograft Models:
Q5: What are common experimental challenges in this compound research and how can they be addressed?
| Problem | Possible Causes | Solutions |
|---|---|---|
| High variability in pharmacokinetic results | Inter-subject metabolic differences; Genetic polymorphisms in drug-metabolizing enzymes | Use crossover study designs instead of parallel designs to minimize inter-subject variability [5] |
| Poor translation from animal models to humans | Species differences in metabolic enzyme expression and activity | Utilize in vitro allometric scaling methodologies for aldehyde oxidase substrates to select appropriate species [2] |
| Unexpected toxicity in preclinical models | Species-specific metabolic pathways generating toxic metabolites | Conduct comprehensive metabolic phenotyping across species; Analyze differences in CYP and FMO expression patterns [4] [3] |
| Reduced reversal of multidrug resistance | Insufficient inhibition of ABCB1 transporter; Incorrect dosing timing | Verify Falnidamil binds directly to drug-binding site of ABCB1 using cellular thermal shift assays; Pre-incubate with this compound for 2 hours before chemotherapeutic agent exposure [6] |
| Inconsistent results between cell lines | Variable ABCB1 expression levels; Genetic drift in cell cultures | Use isogenic cell pairs (parental and transfected lines); Regularly monitor ABCB1 expression via Western blot [6] |
This compound exhibits pleiotropic antitumor effects through multiple interconnected pathways:
Q6: What are the primary research applications and recent findings for this compound?
| Study Focus | Key Results | Experimental Details |
|---|---|---|
| ABCB1-Mediated MDR Reversal | Reversed ABCB1-mediated resistance with combination index <0.9 indicating synergy | Cell lines: HELA-Col, SW620-Adr; this compound concentration: 0.5-5 μM; Combination with paclitaxel/doxorubicin [6] |
| Cisplatin Combination in NSCLC | IC₅₀ values: 12.7 μM (A549), 13.5 μM (PC-9); Significant reduction in colony formation | This compound (0-40 μM) + cisplatin (0-10 μM); 3D spheroid assay; 7-day treatment [7] |
| ABCB1 Binding Affinity | Direct binding to drug-binding site of ABCB1; Kd value in nanomolar range | Docking analysis with ABCB1 (PDB: 7A69); Cellular thermal shift assay [6] |
| Ferroptosis Induction | Enhanced lipid ROS production 3.5-fold vs control; Reversed by ferrostatin-1 | This compound + cisplatin in A549 cells; C11-BODIPY staining for lipid peroxidation [7] |
| In Vivo Efficacy | Tumor growth inhibition: 68% with combination vs 42% (cisplatin alone) | Xenograft model: 15 mg/kg this compound + 3 mg/kg cisplatin; 21-day treatment [7] |
Q7: What regulatory and safety aspects should be considered when working with this compound?
Clinical Status Awareness: this compound is currently in Phase 1 clinical trials (NCT00003980) for solid tumors, with status listed as "Suspended" as of the latest update. Researchers should monitor ClinicalTrials.gov for current status before designing new studies. [1]
Non-Therapeutic Use: Commercial suppliers explicitly note that their this compound products are "not to be used for therapeutic purposes and cannot be sold to patients." Research use should comply with all applicable regulations. [1]
Animal Welfare Compliance: In vivo studies require approval from appropriate institutional animal care committees and must follow guidelines such as the "NIH Guide for the Care and Use of Laboratory Animals" as referenced in metabolic studies. [8]
Metabolic Pathway Considerations: Understanding species-specific differences in CYP and FMO enzyme expression is critical for study design, as these can significantly impact metabolic clearance and toxicity profiles. [3]
The table below summarizes the key characteristics of falnidamol and verapamil based on available scientific literature.
| Feature | This compound | Verapamil |
|---|---|---|
| Inhibitor Generation | Newer, targeted agent (TKI-based) [1] | First-generation [2] [3] |
| Primary Molecular Target | EGFR tyrosine kinase & ABCB1 transporter [1] | Calcium channel & ABCB1 transporter [3] |
| Specificity for ABCB1 | High (No reversal of ABCG2-mediated MDR) [1] | Lower (Interacts with other systems, e.g., calcium channels) [3] |
| Inhibition Mechanism | Binds drug-binding site of ABCB1, suppresses ATPase activity [1] | Competitive inhibitor and substrate; stimulates ATPase activity [3] |
| Effect on ABCB1 Expression | No significant effect on protein expression or localization [1] | Information Not Specified in Search Results |
| Key Experimental Evidence | In vitro/vivo reversal of ABCB1-MDR; docking & cellular thermal shift assays [1] | Reversal of rhodamine 123 transport; competition binding assays [3] |
For a deeper understanding, here is a summary of the key experimental methodologies and findings from the recent this compound study.
The preclinical assessment of this compound followed a comprehensive multi-assay workflow to establish its efficacy and mechanism of action. The diagram below outlines the key experimental stages.
Cytotoxicity and Reversal of MDR (MTT Assay): The study used an MTT assay to show that this compound itself was not toxic to various ABCB1-overexpressing resistant cell lines (HELA-Col, SW620-Adr, HEK293/ABCB1) up to 25 µM. More importantly, non-toxic concentrations of this compound (1.25 and 2.5 µM) significantly reversed resistance to chemotherapeutic agents that are ABCB1 substrates, such as doxorubicin and paclitaxel. It did not reverse resistance to cisplatin, which is not an ABCB1 substrate, confirming its specificity [1].
Intracellular Drug Accumulation and Efflux: Using flow cytometry, researchers demonstrated that pre-incubating ABCB1-overexpressing cells with 5 µM this compound significantly increased the intracellular accumulation of doxorubicin. Furthermore, this compound effectively inhibited the efflux of doxorubicin from these resistant cells, maintaining a higher intracellular drug concentration over time. The positive control, verapamil, showed a similar effect, but this compound's potency was a key point of investigation [1].
Mechanism of Inhibition: The research conclusively showed that this compound does not work by downregulating ABCB1 protein expression or altering its cell membrane localization. Instead, it directly inhibits the transport function of ABCB1. An ATPase activity assay revealed that this compound suppresses the transporter's ATP hydrolysis activity. Molecular docking analysis and Cellular Thermal Shift Assay (CETSA) confirmed that this compound directly binds to the drug-binding site of ABCB1, acting as a highly specific, active-site inhibitor [1].
In Vivo Efficacy: The study validated the in vitro findings in a mouse xenograft model. The combination of this compound with paclitaxel significantly inhibited tumor growth compared to paclitaxel alone in tumors with ABCB1-mediated resistance, confirming this compound's potential to overcome MDR in a live organism [1].
The comparative data suggests distinct considerations for each compound:
| Aspect of Investigation | Key Experimental Findings | Significance for MDR Reversal |
|---|---|---|
| Specificity | Reversed ABCB1-mediated MDR; did not reverse ABCG2-mediated MDR [1] [2]. | Suggests a targeted mechanism, potentially reducing off-target effects. |
| Mechanism of Action | Directly binds to drug-binding site of ABCB1; inhibits ATPase activity; increases intracellular drug accumulation [1]. | Functions as a highly potent and specific active transporter inhibitor, directly countering the drug efflux pump. |
| Effect on Protein Expression | No significant change in ABCB1 protein expression or localization; did not inhibit AKT or ERK pathways [1]. | Indicates reversal is via functional inhibition, not by downregulating the pump, a different approach from some other agents. |
| In Vivo Efficacy | Reversed ABCB1-mediated MDR in xenograft models [1]. | Confirms MDR reversal activity in a live animal model, a crucial step in drug development. |
| Synergistic Potential | Combinational treatment with cisplatin inhibited NSCLC by targeting DUSP26-mediated pathways [3]. | Highlights potential for combination therapy to enhance efficacy of standard chemotherapeutics. |
The primary evidence for falnidamol's activity comes from a suite of standard preclinical assays.
The experimental data consistently show that this compound reverses MDR by directly and specifically inhibiting the ABCB1 transporter's function. The following diagram illustrates this mechanism and the key experimental workflows used to confirm it.
While the data for this compound is promising, there are critical gaps to address for a full comparison guide:
The current evidence strongly supports This compound as a specific and potent preclinical candidate for reversing ABCB1-mediated MDR. For a complete comparison guide, you would need to monitor the outcomes of its ongoing clinical trials and await future studies that perform direct, head-to-head comparisons with other TKIs.
| Feature | Effect on ABCB1 | Effect on ABCG2 |
|---|---|---|
| Overall MDR Reversal | Specifically reverses ABCB1-mediated MDR [1] | Does not reverse ABCG2-mediated MDR [1] |
| In Vitro Efficacy | Re-sensitized resistant cells to ABCB1-substrate drugs (e.g., Doxorubicin, Paclitaxel) [1] | No reversal effect observed in ABCG2-overexpressing cells [1] |
| In Vivo Efficacy | Enhanced efficacy of paclitaxel in xenograft models [1] | Not tested (inferred from lack of in vitro effect) |
| Efflux Function | Inhibits ABCB1 efflux, increasing intracellular drug accumulation [1] | No effect on ABCG2 efflux function |
| ATPase Activity | Suppresses ABCB1 ATPase activity [1] | No relevant effect reported |
| Protein Expression/Localization | No significant effect [1] | No significant effect |
| Direct Binding | Binds to the drug-binding site of ABCB1 [1] | Not applicable |
The data in the table is supported by the following key experiments:
The workflow below illustrates how these key experiments were used to determine this compound's specificity and mechanism of action.
The pronounced specificity of this compound for ABCB1 over ABCG2 is likely due to fundamental structural and functional differences between these two transporters.
The diagram below illustrates the proposed mechanism by which this compound specifically inhibits ABCB1.
Current evidence firmly establishes this compound as a highly specific and potent inhibitor of ABCB1 with no demonstrated activity against ABCG2. Its mechanism involves direct binding to ABCB1, inhibition of its ATPase activity, and subsequent blockage of drug efflux. This makes this compound a promising candidate for combination therapies aimed at overcoming ABCB1-mediated multidrug resistance in cancer, without affecting pathways governed by ABCG2.
The following table summarizes the core experimental data demonstrating that Falnidamol specifically reverses resistance to drugs that are substrates of ABCB1 [1] [2].
| Aspect | Experimental Finding | Significance |
|---|---|---|
| Reversal Specificity | Reversed ABCB1-mediated MDR; no effect on ABCG2-mediated MDR [1] [2]. | Confirms highly specific action, reducing risk of off-target effects. |
| Reversal Potency (in vitro) | Significantly re-sensitized resistant cancer cells to doxorubicin and paclitaxel (ABCB1 substrates) [1]. | Restores efficacy of conventional chemotherapy in resistant cells. |
| Ineffective Combinations | Did not reverse resistance to cisplatin (a non-ABCB1 substrate) [1]. | Reinforces specificity; effect is due to ABCB1 inhibition, not general toxicity. |
| In Vivo Efficacy | Reversed ABCB1-mediated MDR in xenograft mouse models [1] [2]. | Demonstrates potential for clinical application. |
| Positive Control | Performance was comparable to Verapamil, a classic ABCB1 inhibitor [1]. | Provides a benchmark for reversal activity against a known inhibitor. |
This compound directly inhibits the transport function of ABCB1 without affecting its expression levels. The diagram below illustrates this multi-step mechanism.
The mechanistic studies ruled out other potential actions: this compound had no effect on the expression level or cellular location of the ABCB1 protein, nor did it inhibit the AKT or ERK signaling pathways [1]. Its action is solely through functional inhibition of the transporter.
For fellow researchers interested in the experimental details, here are the key methodologies used in the studies to generate the data above [1].
| Assay | Protocol Summary |
|---|---|
| Cytotoxicity & Reversal (MTT) | Cells were seeded in 96-well plates. For reversal assays, cells were pre-incubated with this compound or Verapamil (control) for 2 hours before adding chemotherapeutic agents (e.g., doxorubicin, paclitaxel, cisplatin). Cell viability was measured after 72 hours [1]. |
| Colony Formation | Resistant cells (HELA-Col) were treated with agents (e.g., this compound, paclitaxel, or a combination). After drug removal, cells were cultured for 10 days, and the resulting colonies were stained and counted [1]. |
| Intracellular Drug Accumulation/Efflux | Cells were treated with this compound or Verapamil and then exposed to doxorubicin. The intracellular fluorescence of doxorubicin, proportional to its concentration, was measured over time using flow cytometry [1]. |
| ATPase Activity | Membranes from ABCB1-overexpressing cells were incubated with this compound. The reaction was started by adding Mg²⁺-ATP. The resulting ATP hydrolysis (ATPase activity) was measured by detecting luminescence signals [1]. |
| Binding Analysis (CETSA & Docking) | Cellular Thermal Shift Assay (CETSA): HEK293-ABCB1 cells were heated; this compound's binding stabilized ABCB1 against thermal denaturation. Docking: A computational model predicted this compound's binding pose within the human ABCB1 protein structure (PDB: 7A69) [1]. |
The table below summarizes the experimental data available from the search results. Please note that the "Comparison with Standard Reversers" column is largely incomplete as the needed comparative data was not found.
| Cell Line / Model | Resistance Mechanism | Chemotherapeutic Drug | Key Findings on this compound | Comparison with Standard Reversers |
|---|---|---|---|---|
| HELA-Col & SW620-Adr [1] | ABCB1 overexpression | Doxorubicin, Paclitaxel [1] | Reversal effect; Increased intracellular drug accumulation; Inhibited drug efflux [1] | Verapamil (positive control) showed similar reversal effect [1] |
| HEK293-ABCB1 [1] | ABCB1 transfected | Doxorubicin, Paclitaxel [1] | Reversal effect; Specific for ABCB1, not ABCG2 [1] | Information Missing |
| HELA-Col (Xenograft) [1] | ABCB1 overexpression | Paclitaxel [1] | Inhibited tumor growth in combination with Paclitaxel [1] | Information Missing |
| A549 & PC-9 (NSCLC) [2] | Not ABCB1-focused | Cisplatin [2] | Synergistic inhibition of proliferation, induction of DNA damage, cell cycle arrest, and ferroptosis [2] | Information Missing |
The efficacy data for this compound as an ABCB1 inhibitor was generated using the following key experimental methods [1]:
This compound is proposed to reverse ABCB1-mediated MDR through a direct binding mechanism. The diagram below illustrates its hypothesized mechanism and a common workflow for testing its efficacy.
Based on the search results, I can provide the following insights to address the gaps in the comparison guide:
The table below summarizes the available information on Falnidamol's mechanism of action and the current stage of its development:
| Attribute | Details for this compound |
|---|---|
| Other Name(s) | BIBX1382 [1] |
| Primary Known Mechanism | Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) [1] |
| Additional Key Finding | Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein); shown to reverse ABCB1-mediated multidrug resistance (MDR) in vitro and in vivo [1] |
| Development Stage | Phase 1 clinical trials for the treatment of solid tumors [1] |
| Reported Toxicity (Preclinical) | The searched literature did not contain a specific, comprehensive toxicity profile (e.g., IC50, LD50) for this compound itself. Its safety and toxicity are likely still being evaluated in ongoing trials. |
A 2025 preclinical study investigated this compound's ability to reverse multidrug resistance (MDR), which is a key finding relevant to its overall toxicity and efficacy profile [1]. The experimental protocols and quantitative results from this study are detailed below.
Experimental Protocols The following methodologies were used to assess this compound's effect on ABCB1-mediated MDR [1]:
Quantitative Results The study provided the following specific data on this compound's reversal effects [1]:
| Experiment | Cell Line / Model | Key Finding |
|---|---|---|
| Reversal of Resistance | HELA-Col (cervical cancer, ABCB1+), SW620-Adr (colon cancer, ABCB1+) | This compound specifically reversed resistance to ABCB1 substrate drugs (doxorubicin, paclitaxel) but not to non-substrates (cisplatin). |
| Synergy in 3D Model | HELA-Col 3D spheroids | Combination of this compound and Paclitaxel significantly reduced spheroid diameter compared to either agent alone. |
| In Vivo Validation | Mouse xenograft model | The combination of this compound with a chemotherapeutic agent significantly inhibited tumor growth, reversing ABCB1-mediated MDR in vivo. |
The diagram below illustrates how this compound is proposed to reverse multidrug resistance, based on the mechanistic findings of the study.
For context, here are some key considerations and common methods for measuring drug toxicity, which can help in evaluating and comparing profiles like this compound's.
| Feature | Falnidamol | Third-Generation P-gp Inhibitors (e.g., Tariquidar, Zosuquidar) |
|---|---|---|
| Primary Known Target | EGFR Tyrosine Kinase (Investigational) [1] [2] [3] | P-glycoprotein (P-gp/ABCB1) [4] [5] |
| P-gp Inhibition | Highly potent and specific inhibitor of ABCB1; discovered as a secondary mechanism [1] | Designed specifically for high-affinity, selective P-gp inhibition [4] [5] |
| Development Status | Preclinical (Phase 1 trial for solid tumors is suspended) [1] [2] | Clinical trials (Phase I-III, none approved for cancer) [4] [6] |
| Key Experimental Findings | Reverses ABCB1-mediated MDR in vitro and in vivo; binds drug-binding site of ABCB1; inhibits ABCB1 ATPase activity [1] | Effectively inhibits P-gp at blood-brain barrier; improves brain entry of drugs [6] |
| Reported Tolerability in Humans | Not yet available (early-stage investigational drug) [2] | Generally well-tolerated in single doses (e.g., Tariquidar); historically, some agents caused severe side effects (e.g., neurotoxicity, arrhythmia) [4] [6] |
For researchers, the methodologies used to establish the efficacy of these inhibitors are critical. The key experiments cited in the summaries above are outlined below.
The 2025 preclinical study established this compound's efficacy through a series of standardized assays [1]:
Clinical trials for third-generation inhibitors focus on safety and proof-of-concept in humans.
The following diagrams illustrate the core concepts and experimental workflows discussed in this comparison.
This diagram shows how P-gp causes resistance and how inhibitors like this compound work to overcome it.
This chart outlines a typical experimental workflow used in preclinical studies, like the one for this compound, to evaluate a compound's ability to reverse multidrug resistance.
The combination of this compound (FLD) and Cisplatin (DDP) presents a promising therapeutic strategy, primarily by enhancing the cytotoxicity of cisplatin and acting through multiple mechanisms, including reactive oxygen species (ROS) generation and the inhibition of the protein DUSP26 [1].
The table below summarizes the key experimental findings from in vitro and in vivo studies.
| Experimental Model | Treatment Conditions | Key Findings & Quantitative Data | Proposed Primary Mechanism |
|---|
| NSCLC Cells (A549, H460) In vitro [1] | FLD (2.5-10 μM), DDP (2-8 μM), Combination | Strongly reduced cell viability (IC50). Increased G2/M cell cycle arrest (from ~10% to ~30%). Induced DNA damage (γ-H2AX foci). Promoted mitochondrial apoptosis. Triggered ferroptosis (free iron, lipid peroxidation). Inhibited EMT and EGFR phosphorylation. | ROS-mediated signaling and DUSP26 suppression [1] | | Mouse Xenograft Model In vivo [1] | FLD (10 mg/kg/day, p.o.), DDP (3 mg/kg, i.p.), Combination | Efficiently reduced tumor growth and lung metastasis. Ameliorated side effects vs. DDP alone. | DUSP26-mediated pathways [1] | | ABCB1-Overexpressing Resistant Cells In vitro [2] | FLD (e.g., 5 μM) with Chemotherapeutics (Doxorubicin, Paclitaxel) | Reversed ABCB1-mediated multidrug resistance (MDR). Increased intracellular drug accumulation. Inhibited ABCB1 efflux function and ATPase activity. | Direct binding and inhibition of ABCB1 transporter [2] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies cited in the studies.
The following diagram illustrates the key molecular mechanisms through which the this compound and Cisplatin combination exerts its synergistic anti-cancer effects, as identified in the research.
To further advance the clinical application of this compound combinations, future research could focus on:
The table below summarizes the available key information on this compound.
| Property | Description |
|---|---|
| Drug Name | This compound (also known as BIBX1382) [1] [2] |
| Primary Known Target | Epidermal Growth Factor Receptor (EGFR) [1] [2] |
| Primary Known Action | EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2] |
| Current Status | Investigational; previously in Phase 1 clinical trials for unspecified adult solid tumors [2] |
| Chemical Formula | C18H19ClFN7 [2] |
| Molecular Weight | 387.85 g/mol [2] |
| Novel Preclinical Finding | Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [1] [3] |
Recent preclinical studies have identified a promising secondary action of this compound: reversing multidrug resistance (MDR) in cancer cells. The following table summarizes the key experimental findings from these studies [1] [3].
| Aspect | Experimental Finding | Key Supporting Data |
|---|
| Reversal Specificity | Reverses ABCB1-mediated MDR; does not reverse ABCG2-mediated MDR [1] [3] | • In ABCB1-overexpressing cells (HELA-Col, SW620-Adr), this compound reversed resistance to Doxorubicin and Paclitaxel. • No reversal effect was observed in ABCG2-overexpressing cells (HEK293-ABCG2) against Mitoxantrone. | | Cytotoxicity (Alone) | Low cytotoxicity by itself, suggesting a favorable safety profile for combination therapy [1] [3] | MTT assays showed this compound had minimal effect on cell viability at concentrations used for MDR reversal. | | Efficacy in Models | Effective in reversing resistance in both 2D, 3D cell cultures, and animal models [1] [3] | • Colony Formation: Reduced colony formation in HELA-Col cells when combined with Paclitaxel. • 3D Spheroid: Reduced spheroid diameter in HELA-Col cells when combined with Paclitaxel. • Xenograft Model: Enhanced efficacy of chemotherapeutic agents in vivo. | | Mechanism of Action | Directly binds to and inhibits the efflux function of ABCB1, increasing intracellular drug accumulation [1] [3] | • Efflux Assay: Reduced efflux of Doxorubicin from ABCB1-overexpressing cells. • ATPase Assay: Suppressed ABCB1 ATPase activity. • Docking/CETSA: Confirmed direct binding to the drug-binding site of ABCB1. | | Effect on ABCB1 Expression | No significant change in ABCB1 protein expression or localization [1] [3] | Western blot and immunofluorescence analyses confirmed protein levels and membrane localization were unaffected. | | Impact on Signaling | No inhibition of AKT or ERK pathways, indicating specificity to ABCB1 [1] [3] | Western blot analysis showed no change in phosphorylated AKT or ERK levels. |
The key methodologies from the preclinical studies are outlined below [1] [3].
Cytotoxicity and Reversal Assay (MTT Assay)
Colony Formation Assay
3D Spheroid Assay
Intracellular Drug Accumulation and Efflux Assay (Flow Cytometry)
ATPase Activity Assay
Molecular Docking Analysis
Cellular Thermal Shift Assay (CETSA)
The diagram below illustrates the experimental workflow used to characterize this compound's MDR reversal activity and its proposed mechanism of action at the cellular level.
This diagram illustrates the multi-stage experimental workflow (top) used to validate this compound's ability to reverse multidrug resistance, and the proposed cellular mechanism (inset) where this compound directly inhibits the ABCB1 efflux pump.
The preclinical data clearly positions this compound as a highly specific ABCB1 inhibitor. Its ability to reverse resistance without affecting the expression of the pump itself or key survival pathways (AKT/ERK) is a notable advantage.
To proceed with a full comparison guide, you would need to seek out resources that provide direct comparative preclinical or clinical data. I suggest you:
| Transporter | Effect of this compound | Key Experimental Evidence |
|---|---|---|
| ABCB1 (P-gp) | Strong inhibition | Reversed drug resistance; reduced efflux of ABCB1 substrates (e.g., doxorubicin); bound to drug-binding site; suppressed ATPase activity [1]. |
| ABCG2 (BCRP) | No significant effect | Did not reverse ABCG2-mediated multidrug resistance in vitro and in vivo [1]. |
| Other Transporters | Not Reported | Publicly available studies do not provide data on its effects on other major transporters (e.g., OATP1B1, OATs, OCTs). |
The primary evidence for this compound's selectivity comes from a comprehensive 2025 preclinical study. The following workflows and methodologies were used to establish its specificity.
This compound directly binds to the transporter and inhibits its function, leading to increased drug concentration inside resistant cancer cells. The diagram below illustrates this mechanism and the key experiments used to confirm it.
The study used established in vitro and in vivo methods to generate the selectivity data [1].
The data positions this compound as a promising specific ABCB1 inhibitor for overcoming multidrug resistance in cancer. However, a complete selectivity profile requires investigation against other major transporters.
For your research, focusing on these areas could be valuable:
This compound (also known as BIBX1382) is an investigational small molecule drug. Its known profile is summarized in the table below.
| Attribute | Details on this compound |
|---|---|
| Primary Known Mechanism | Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) [1] [2]. |
| Investigational Mechanism | Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), which can reverse multidrug resistance (MDR) in cancer cells [1] [3]. |
| Current Development Stage | Phase 1 clinical trials for the treatment of solid tumors [1] [2]. |
| Key Preclinical Finding | In laboratory studies, it reversed resistance to chemotherapeutic agents like doxorubicin and paclitaxel in ABCB1-overexpressing cancer cells. It did not affect the related ABCG2 transporter, indicating specificity [1] [3]. |
For context, the following table outlines the mature clinical data available for several established EGFR inhibitors, which is the kind of data not yet available for this compound.
| Drug (Generation) | Example Clinical Findings in EGFR-Mutant NSCLC |
|---|
| Afatinib (2nd gen.) | • Superior PFS vs. chemotherapy in NSCLC with uncommon EGFR mutations (G719X, L861Q, S768I) [4]. • In sequential therapy, first-line Afatinib followed by Osimertinib demonstrated significantly longer Overall Survival compared to first-line Gefitinib or Erlotinib [5]. | | Erlotinib (1st gen.) | • In a retrospective study, associated with inferior OS vs. other TKIs in patients with the L858R mutation [6]. • When combined with Ramucirumab, showed significantly improved PFS vs. Erlotinib alone, though final OS was not significantly different [7]. | | Gefitinib (1st gen.) | • In a retrospective study, showed inferior PFS vs. other TKIs in patients with uncommon EGFR mutations [6]. | | Osimertinib (3rd gen.) | • Now a standard of care; multiple trials support its use in adjuvant, neoadjuvant, and metastatic settings [8] [9]. |
The most compelling recent data for this compound comes from preclinical research highlighting its potential to overcome a major challenge in cancer therapy: multidrug resistance.
The diagram below illustrates this dual mechanism of action and the key experiments used to validate it.
The available data suggests that this compound's potential may extend beyond its EGFR inhibition. Its ability to block the ABCB1 transporter positions it as a promising candidate for combination therapies aimed at overcoming multidrug resistance, a common cause of treatment failure.
Recent preclinical studies identify this compound not as a direct antimicrobial or anticancer drug, but as a promising compound that can reverse a specific type of multidrug resistance in cancer cells.
The diagram below illustrates how this compound counteracts ABCB1-mediated multidrug resistance based on the described preclinical studies.
While data on this compound is unavailable, the search results contained robust cost-effectiveness analyses for other established MDR treatments, which can serve as a reference for the type of analysis required.
The table below summarizes findings for treatments targeting multidrug-resistant tuberculosis (TB) and bacterial infections.
| Infection / Condition | Treatments Compared | Key Finding on Cost-Effectiveness | Source / Context |
|---|---|---|---|
| RR/MDR-TB (Rifampicin-Resistant/Multidrug-Resistant Tuberculosis) | Four WHO-recommended regimens (Short-term, new oral, new injectable, traditional) | The short-term regimen was most cost-effective. For ineligible patients, new long-term injectable regimens were more cost-effective than others [4]. | Cohort study in Eastern China (2020-2022) [4]. |
| CRGNB (Carbapenem-Resistant Gram-Negative Bacteria) | Polymyxin B vs. Colistin | From a Chinese healthcare perspective, colistin was more cost-effective than polymyxin B, especially at a higher willingness-to-pay threshold [5]. | Decision-analytic Markov model based on clinical trial and real-world data [5]. |
| Various MDR Bacteria (MRSA, VRE, CRAB, etc.) | Newly approved antibiotics (post-2010) vs. Older drugs | Using new antibiotics carried a large incremental cost (e.g., 6-60x higher for MRSA), with a lack of solid evidence for superior effectiveness to justify the price [6]. | Cost analysis based on CDC prevalence data and U.S. drug costs [6]. |
Given the current data gap, here are steps you might consider for your comparison guide:
The table below summarizes the core scientific information on Falnidamol, positioning it within the competitive landscape.
| Aspect | This compound | Competitive Context & Common Alternatives |
|---|
| Primary Target / MoA | EGFR tyrosine kinase inhibitor (TKI); Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [1] [2]. | EGFR TKIs: Gefitinib, Erlotinib, Osimertinib, Afatinib [3]. ABCB1 Inhibitors: Verapamil (used as positive control in studies), Tariquidar [1]. | | Key Indication (Under Investigation) | Treatment of solid tumors; Reversal of ABCB1-mediated multidrug resistance (MDR) in cancer [1] [2]. | MDR reversal is a major challenge in oncology. Most chemotherapeutics (e.g., Doxorubicin, Paclitaxel) are ABCB1 substrates [1]. | | Development Stage | Phase 1 clinical trials for solid tumors (as of early 2025) [1] [2]. | Many EGFR inhibitors are already marketed (e.g., Gefitinib, Erlotinib). Specific ABCB1 inhibitors have largely failed in clinical development [3]. | | Key Differentiating | Dual-function agent: Directly targets EGFR and simultaneously inhibits ABCB1 to overcome MDR, potentially resensitizing resistant cancer cells to chemotherapy [1]. | Most approved EGFR inhibitors or investigational ABCB1 inhibitors are single-mechanism. This dual action could be a significant clinical advantage. |
The compelling data for this compound's competitive potential comes from robust in vitro and in vivo preclinical studies. The key experimental workflows and findings are detailed below.
Protocol (MTT Assay):
The following diagram illustrates the experimental workflow used to elucidate this compound's mechanism of action as an ABCB1 inhibitor.
Supporting Data from Protocols:
For researchers and drug development professionals, the data positions this compound as a promising candidate with a unique value proposition.
The table below summarizes the core mechanisms and primary applications of Falnifdamol, Erlotinib, and Gefitinib based on the available information.
| Feature | Falnidamol (FLD) | Erlotinib | Gefitinib |
|---|---|---|---|
| Primary Target | EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [1] [2] | EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [3] [4] [5] | EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [3] [4] [5] |
| Novel Secondary Target | ABCB1/P-glycoprotein Transporter [1] | Not reported in search results | Not reported in search results |
| Key Known Mechanism | - Inhibits EGFR tyrosine kinase activity [1] [2]
The following tables summarize the experimental approaches and results for this compound's unique mechanism and the clinical comparison of Erlotinib and Gefitinib.
Table 2: Key Experimental Findings on this compound's Dual Mechanism
| Experimental Aspect | Findings for this compound |
|---|---|
| ABCB1 Inhibition | Reversed ABCB1-mediated MDR in vitro and in vivo. Did not reverse resistance mediated by another transporter, ABCG2, showing specificity [1]. |
| Efflux Function | Reduced the efflux function of ABCB1, leading to increased accumulation of chemotherapeutic agents (e.g., doxorubicin) in resistant cancer cells [1]. |
| ATPase Activity | Suppressed ABCB1 ATPase activity [1]. |
| Direct Binding | Docking analysis and cellular thermal shift assay (CETSA) confirmed direct binding to the drug-binding site of the ABCB1 transporter [1]. |
| Combination Therapy | Combinational treatment with Cisplatin inhibited Non-Small Cell Lung Cancer (NSCLC) by targeting DUSP26-mediated signal pathways, inducing DNA damage and cell cycle arrest [2]. |
Table 3: Clinical Comparison of Erlotinib vs. Gefitinib in NSCLC A phase III randomized controlled trial directly compared Erlotinib and Gefitinib in patients with advanced NSCLC harboring EGFR mutations [5]. A separate retrospective analysis also compared their efficacy [6].
| Efficacy/Safety Parameter | Erlotinib | Gefitinib | Statistical Significance |
|---|---|---|---|
| Median PFS (months) [5] | 13.0 | 10.4 | P = 0.108 (Not Significant) |
| Median OS (months) [5] | 22.9 | 20.1 | P = 0.250 (Not Significant) |
| Overall Response Rate (%) [5] | 56.3% | 52.3% | P = 0.530 (Not Significant) |
| Grade 3/4 Toxicities [5] | No significant difference | No significant difference | P = 0.172 (Not Significant) |
| PFS in Retrospective Study (months) [6] | 13.4 | 11.9 | P = 0.0162 (Significant) |
Here are the methodologies for key experiments demonstrating this compound's novel mechanism, which can serve as a reference for your own research.
1. Protocol for Reversal of Multidrug Resistance (MDR) Assay [1]
2. Protocol for Doxorubicin Accumulation and Efflux Assay [1]
The diagrams below illustrate the distinct mechanisms of this compound and the key experiments used to characterize its function.
For the target audience of researchers and drug development professionals, the most significant finding is this compound's dual-targeting capability. While Erlotinib and Gefitinib are well-established, single-target EGFR inhibitors, this compound represents a novel strategy by simultaneously targeting:
This unique profile suggests this compound could be particularly valuable in combination chemotherapy regimens, potentially restoring sensitivity to conventional drugs and overcoming a major hurdle in cancer treatment. Its ability to inhibit the ABCB1 transporter is a functional distinction not shared by the first-generation EGFR TKIs.
Preclinical studies confirm that falnidamol, an EGFR tyrosine kinase inhibitor, is a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein). The key findings from these studies are summarized below.
Table 1: In Vivo Efficacy of this compound in an ABCB1-Mediated MDR Model
| MDR Model | Treatment Groups | Key Efficacy Findings | Experimental Details |
|---|
| Mouse Xenograft Model (HELA-Col human cervical cancer cells, which overexpress ABCB1) [1] [2] | 1. Control 2. Paclitaxel alone 3. This compound + Paclitaxel | - Tumor Growth: Significant inhibition compared to paclitaxel alone and control groups [1] [2].
The following diagram illustrates the specific mechanism by which this compound reverses drug resistance by inhibiting the ABCB1 transporter.
Diagram 1: Mechanism of this compound in Reversing ABCB1-Mediated Multidrug Resistance. This compound directly binds to the drug-binding site of the ABCB1 transporter and inhibits its ATPase activity, preventing the efflux of chemotherapeutic drugs and increasing their intracellular concentration to overcome resistance [1] [2].
The foundational in vitro and ex vivo experiments that established this compound's reversal activity used the following methodologies.
Table 2: Summary of Key Experimental Protocols from this compound Studies
| Assay Type | Purpose | Key Methodology |
|---|---|---|
| Cytotoxicity & Reversal (MTT Assay) | To determine if this compound reverses resistance to chemotherapeutic drugs [1] [2]. | Cells were pre-incubated with this compound (e.g., 5 µM) for 2 hours before adding chemotherapeutic agents (doxorubicin, paclitaxel). Cell viability was measured after 72 hours [1] [2]. |
| Doxorubicin Accumulation & Efflux (Flow Cytometry) | To measure intracellular concentration of a fluorescent ABCB1 substrate drug [1] [2]. | Cells were treated with this compound (5 µM) for 2 hours, then doxorubicin (10 µM) was added. Fluorescence intensity (proportional to drug accumulation) was measured via flow cytometry [1] [2]. |
| ATPase Activity Assay | To assess the effect on the energy function of ABCB1 [1] [2]. | ABCB1-rich cell membranes were incubated with this compound. ATP hydrolysis (a measure of ABCB1 activity) was quantified by detecting inorganic phosphate release [1] [2]. |
| Molecular Docking Analysis | To predict the binding interaction between this compound and the ABCB1 protein [1] [2]. | The molecular structure of this compound was docked into the resolved structure of human ABCB1 (PDB: 7A69) using Maestro software [1] [2]. |
Your question about "other MDR models" is crucial. The available research on this compound is exclusively within the context of cancer chemotherapy resistance. Multidrug resistance is a major challenge in other fields, particularly in infectious diseases, but the search results do not indicate any investigation of this compound in these areas.
The tables below consolidate the chemical, pharmacological, and experimental data available for Falnidamol.
Table 1: Basic Chemical and Pharmacological Profile
| Aspect | Details |
|---|---|
| Chemical Names | This compound, BIBX 1382, BIBX-1382 [1] [2] |
| IUPAC Name | 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine [2] |
| Molecular Formula | C₁₈H₁₉ClFN₇ [2] |
| Molecular Weight | 387.847 g/mol [2] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2] |
| Secondary Target | ABCB1 Transporter (P-glycoprotein) [1] [3] |
| Clinical Status | Phase 1 trials for solid tumors (development reportedly suspended) [2] |
Table 2: Key Experimental Findings on ABCB1 Inhibition
| Assay Type | Key Findings | Experimental Context |
|---|---|---|
| Cytotoxicity & Reversal | Specifically reversed ABCB1-mediated MDR; increased efficacy of doxorubicin and paclitaxel [1] [3]. | Pre-incubation with this compound (e.g., 2h) followed by chemotherapeutic agents in resistant cell lines (HELA-Col, SW620-Adr) [1] [3]. |
| Colony Formation & 3D Spheroid | Significantly inhibited colony formation and 3D microsphere growth in combination with paclitaxel [1] [3]. | Treatment sequences (e.g., this compound 2h -> Paclitaxel 4h); results measured after 7-10 days [1] [3]. |
| Intracellular Drug Accumulation | Increased accumulation and reduced efflux of doxorubicin in ABCB1-overexpressing cells [1] [3]. | Flow cytometry analysis after treatment with this compound and doxorubicin [1] [3]. |
| ATPase Activity | Suppressed ABCB1 ATPase activity [1] [3]. | Tested on ABCB1-overexpressing cell membranes incubated with this compound [1] [3]. |
| Binding Interaction | Binds directly to the drug-binding site of ABCB1 transporter [1] [3]. | Determined via molecular docking analysis and cellular thermal shift assay (CETSA) [1] [3]. |
For researchers looking to replicate or understand the key findings, here is a summary of the core methodologies cited in the studies.
1. Cytotoxicity and MDR Reversal Assay (MTT Assay)
2. Doxorubicin Accumulation and Efflux Assay
The following diagram illustrates the established mechanism by which this compound reverses multidrug resistance.
This compound (also known as BIBX 1382) is an investigational small molecule drug that has been used in clinical trials studying the treatment of unspecified adult solid tumors [1].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Drug Class | Small Molecule; Tyrosine Kinase Inhibitor (TKI) [2] [3] |
| Primary Target | Epidermal growth factor receptor (EGFR) [1] [3] |
| Primary Action | Potent and selective EGFR antagonist (IC50 of 3 nM) [3] |
| Secondary Target | ABCB1 Transporter (P-glycoprotein) [2] [4] |
| Secondary Action | Highly potent and specific ABCB1 inhibitor to reverse multidrug resistance (MDR) [2] [4] |
| Clinical Status | Investigational; previously in Phase 1 trials (status: suspended) [1] |
A significant 2025 study revealed a novel, dual mechanism of action for this compound, enhancing its potential as an anticancer agent, particularly in overcoming chemotherapy resistance [2] [4].
The 2025 study employed standard preclinical assays to validate this compound's efficacy and mechanism as an ABCB1 inhibitor [2] [4].
1. Cytotoxicity and Reversal Assay (MTT Assay)
2. Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)
3. ATPase Activity Assay
4. Molecular Docking Analysis
A true pharmacoeconomic analysis would typically include a comparison of treatment costs, cost-effectiveness ratios, budget impact models, and quality-adjusted life years (QALYs) relative to other treatments. This data is generated in later-stage clinical trials or after a drug has entered the market. Since this compound's development appears to be in early stages (Phase I trials were previously suspended), such analyses have not been conducted or published in the available literature [1].
This compound (also known as BIBX 1382) is an investigational small molecule with a dual mechanism of action, positioning it as a potential agent to overcome challenges in cancer therapy, particularly multidrug resistance (MDR).
| Feature | Description |
|---|---|
| Primary Known Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2] |
| Primary Mechanism | Inhibits EGFR, suppressing downstream MAPK signaling and exerting anti-cancer effects [3] [2] |
| Novel Mechanism | Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [4] [5] |
| Key Differentiator | Dual action: targets oncogenic signaling (EGFR) and reverses chemotherapy resistance (ABCB1) [4] [3] |
| Development Status | Investigational; previously in Phase 1 trials for solid tumors [4] [1] |
This compound's value proposition is built upon its two distinct anti-cancer mechanisms.
EGFR Tyrosine Kinase Inhibition: As a selective EGFR inhibitor (IC50 of 3 nM), this compound blocks the intracellular tyrosine kinase domain, thereby inhibiting downstream proliferative and survival signals, such as the MAPK pathway [6] [2]. This is a well-established mechanism for anti-cancer activity.
ABCB1 Transporter Inhibition: A 2025 preclinical study identified a highly specific second function. This compound directly binds to the drug-binding site of the ABCB1 transporter and inhibits its ATPase activity [4] [5]. This prevents ABCB1 from pumping chemotherapeutic drugs (e.g., doxorubicin, paclitaxel) out of cancer cells, thereby reversing multidrug resistance and re-sensitizing tumors to treatment [4].
The following diagram illustrates how these two mechanisms contribute to its anti-cancer effect.
The table below compares this compound with other EGFR inhibitors and an ABCB1 inhibitor based on available preclinical data.
| Compound | Primary Target(s) | Key Differentiating Features / Notes | Reversal of ABCB1-MDR | Selectivity for EGFR vs. ErbB2 |
|---|---|---|---|---|
| This compound | EGFR, ABCB1 | Dual-targeting agent; reverses chemoresistance while providing direct antitumor action. | Yes (specific, does not inhibit ABCG2) [4] | >1000-fold [6] |
| Gefitinib | EGFR | A first-generation EGFR TKI; resistance often develops. | Yes (known to inhibit ABC transporters) [4] | Information Missing |
| Erlotinib | EGFR | Another first-generation EGFR TKI with a similar profile to Gefitinib. | Yes (known to inhibit ABC transporters) [4] | Information Missing |
| Verapamil | ABCB1 | A classic, non-specific ABCB1 inhibitor; not an anticancer drug itself. Used as a positive control in experiments [4]. | Yes (non-specific) [4] | Not Applicable |
The following table summarizes key experimental methodologies used to characterize this compound's efficacy and mechanisms in recent preclinical studies.
| Assay Type | Purpose | Key Experimental Details | Findings for this compound |
|---|---|---|---|
| Cytotoxicity (MTT) [4] | To assess cell viability and reversal of drug resistance. | Cells pre-incubated with this compound (or Verapamil control) for 2h, then treated with chemotherapeutic agents for 72h. | Specifically reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not non-substrates (cisplatin). |
| Colony Formation [4] | To measure long-term cell proliferative capacity. | HELA-Col cells treated, then cultured for 10 days in drug-free medium before staining and counting colonies. | Significantly enhanced the inhibitory effect of paclitaxel on colony formation. |
| ATPase Activity [4] | To determine the effect on ABCB1 transporter function. | ABCB1-rich membranes incubated with this compound; ATPase reaction initiated by Mg²⁺-ATP. | Suppressed ABCB1 ATPase activity in a concentration-dependent manner. |
| Cellular Thermal Shift Assay (CETSA) [4] | To confirm direct target engagement in a cellular context. | HELA-Col cell lysates treated with this compound or DMSO, heated to different temperatures, and analyzed for remaining ABCB1 protein. | Stabilized ABCB1 protein against thermal denaturation, indicating direct binding. |
| Docking Analysis [4] | To predict the binding mode and site. | Human ABCB1 structure (PDB: 7A69) used with this compound structure from PubChem; Induced Fit Docking performed. | Predicted to bind directly to the drug-binding site of ABCB1. |
Based on the compiled data, this compound's profile suggests several strategic positioning angles: